2-Methylhexanamide
Description
BenchChem offers high-quality 2-Methylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
20923-63-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2-methylhexanamide |
InChI |
InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
ZRLFRWNYFMYZEG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(=O)N |
Canonical SMILES |
CCCCC(C)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and estimated physical properties of 2-Methylhexanamide. Due to a lack of experimentally determined data for this specific compound, this report leverages data from its straight-chain analog, hexanamide, to provide reasonable estimates. This document also outlines detailed, standard experimental protocols for the determination of these properties.
Core Physical Properties
The physical characteristics of 2-Methylhexanamide are crucial for its handling, formulation, and application in research and development. The following table summarizes the computed data available for 2-Methylhexanamide and the experimental data for the closely related compound, hexanamide, which serves as a practical estimate.
| Physical Property | 2-Methylhexanamide (Computed) | Hexanamide (Experimental) |
| Molecular Weight | 129.20 g/mol | 115.18 g/mol |
| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO |
| Melting Point | No Data Available | 101 °C[1] |
| Boiling Point | No Data Available | 255 °C at 760 mmHg[1] |
| Density | No Data Available | 0.999 g/cm³ at 20 °C[1] |
| Water Solubility | No Data Available | Slightly soluble (0.1 to 1 mg/mL at 15 °C)[2][3] |
| XLogP3 | 1.6 | 1.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
Note: The presence of a methyl group in 2-Methylhexanamide may lead to slight deviations from the experimental values of hexanamide. Generally, branching can slightly lower melting and boiling points compared to the straight-chain analogue.
Experimental Protocols
The following sections detail standard laboratory procedures for the synthesis of 2-Methylhexanamide and the determination of its key physical properties.
A general and robust method for the synthesis of amides is the condensation of a carboxylic acid with an amine. For 2-Methylhexanamide, this would involve the reaction of 2-methylhexanoic acid with ammonia (B1221849) or an ammonia equivalent.
General Procedure for Amidation: [4][5][6][7]
-
Reaction Setup: To a solution of 2-methylhexanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile), a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride) is added at 0 °C.
-
Amine Addition: A solution of an amine (e.g., ammonia or an ammonium (B1175870) salt, 1.1 equivalents) is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 N HCl), a dilute basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Methylhexanamide.
Standard laboratory methods for determining the physical properties of organic compounds are described below.
2.2.1. Melting Point Determination: [8][9][10][11][12]
-
Sample Preparation: A small amount of the purified, solid 2-Methylhexanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.
2.2.2. Boiling Point Determination: [13][14][15][16][17]
-
Sample Preparation: A small amount of liquid 2-Methylhexanamide is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Heating: The assembly is heated in a heating block or Thiele tube.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
2.2.3. Solubility Determination: [18][19][20][21][22]
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
-
Procedure: A small, measured amount of 2-Methylhexanamide (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative measurement, the amount of solute that dissolves in a given amount of solvent at a specific temperature is determined. The "like dissolves like" principle suggests that 2-Methylhexanamide will have limited solubility in highly polar solvents like water and greater solubility in less polar organic solvents.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the synthesis and characterization of 2-Methylhexanamide.
Caption: Workflow for Synthesis and Physical Characterization.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HEXANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. byjus.com [byjus.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. scribd.com [scribd.com]
- 21. chem.ws [chem.ws]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
2-Methylhexanamide chemical structure and formula.
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2-Methylhexanamide. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a foundational understanding of this amide compound.
Chemical Structure and Formula
2-Methylhexanamide is a primary amide with a seven-carbon backbone. The chemical structure is characterized by a hexanamide (B146200) with a methyl group substituted at the second carbon atom.
Chemical Formula: C₇H₁₅NO[1]
IUPAC Name: 2-methylhexanamide[1]
SMILES: CCCCC(C)C(=O)N[1]
CAS Number: 20923-63-1[1]
The structure consists of a chiral center at the C2 position, meaning it can exist as two different enantiomers, (R)-2-methylhexanamide and (S)-2-methylhexanamide.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylhexanamide is presented in the table below. These properties are computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | [1] |
| Monoisotopic Mass | 129.115364102 Da | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3-AA (Predicted) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 |
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra for 2-Methylhexanamide, this section provides predicted spectroscopic data based on its chemical structure. This information is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The amide protons (-NH₂) would likely appear as a broad singlet. The proton at the chiral center (C2) would be a multiplet. The terminal methyl group (C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene (B1212753) groups (-CH₂-) would present as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would have the highest chemical shift. The carbon of the methyl group at the C2 position and the terminal methyl group would have the lowest chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylhexanamide is expected to exhibit characteristic absorption bands for its functional groups. Key predicted peaks include:
-
N-H stretching: A strong, broad band in the region of 3100-3500 cm⁻¹ corresponding to the primary amide. This band may appear as two peaks for the symmetric and asymmetric stretching of the N-H bonds.
-
C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H bending (Amide II band): A band in the region of 1550-1640 cm⁻¹.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 2-Methylhexanamide would be observed at m/z = 129. Common fragmentation patterns for amides would be expected, including the cleavage of the C-C bond adjacent to the carbonyl group.
Experimental Protocols
While specific experimental protocols for 2-Methylhexanamide are not widely published, the following section outlines generalized methodologies for its synthesis and analysis based on standard organic chemistry techniques.
Synthesis of 2-Methylhexanamide
A common method for the synthesis of primary amides like 2-Methylhexanamide is from the corresponding carboxylic acid, 2-methylhexanoic acid.
Reaction: 2-Methylhexanoic acid → 2-Methylhexanamide
Procedure:
-
Activation of the Carboxylic Acid: 2-Methylhexanoic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-methylhexanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.
-
Amidation: The resulting acyl chloride is then reacted with an excess of ammonia (B1221849) (in aqueous or gaseous form) or an ammonium (B1175870) salt. This nucleophilic acyl substitution reaction yields 2-Methylhexanamide. The reaction is usually carried out at low temperatures (e.g., 0 °C) to control its exothermic nature.
-
Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves washing with water and brine, followed by drying of the organic layer. The crude product can then be purified by recrystallization or column chromatography.
Spectroscopic Analysis
Sample Preparation: For NMR analysis, a small amount of the purified 2-Methylhexanamide (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR analysis of a solid sample, a KBr pellet can be prepared, or for a liquid sample, a thin film can be placed between salt plates. For GC-MS analysis, the sample is dissolved in a volatile solvent like DCM or methanol.
Instrumentation and Data Acquisition:
-
NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
MS: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
Mandatory Visualizations
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel amide compound like 2-Methylhexanamide.
Caption: A flowchart of the synthesis and subsequent structural analysis of 2-Methylhexanamide.
Potential Bioactivity Screening Workflow
As there is no specific biological activity reported for 2-Methylhexanamide, the following diagram outlines a general workflow for screening a novel chemical entity for potential biological effects.
Caption: A generalized workflow for the screening of a novel compound for biological activity.
References
Technical Overview of 2-Methylhexanamide
Disclaimer: This document provides a summary of publicly available information regarding 2-Methylhexanamide. Due to a lack of extensive research and published data on this specific compound, a comprehensive technical guide including detailed experimental protocols and signaling pathways, as initially requested, cannot be fully compiled at this time. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals.
Introduction and IUPAC Nomenclature
2-Methylhexanamide is an organic compound classified as a primary amide. The name "2-methylhexanamide" is the systematic and recognized IUPAC name for this molecule.[1] It indicates a six-carbon (hexane) backbone with an amide functional group (-CONH₂) at position 1 and a methyl group (-CH₃) substituent at position 2.
Chemical and Physical Properties
Limited experimental data for 2-Methylhexanamide is available in public databases. The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| CAS Number | 20923-63-1 | PubChem[1] |
| IUPAC Name | 2-methylhexanamide | PubChem[1] |
| Canonical SMILES | CCCCC(C)C(=O)N | PubChem[1] |
| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) | PubChem[1] |
| InChIKey | ZRLFRWNYFMYZEG-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure
The structural formula of 2-Methylhexanamide is characterized by a chiral center at the second carbon atom, to which the methyl group is attached.
Caption: Molecular structure of 2-Methylhexanamide.
Synthesis
Potential Research Applications
While there is a notable lack of research on 2-Methylhexanamide itself, its structural analogs have been investigated in various contexts. For instance, derivatives of hexanamide (B146200) have been explored for their biological activities. Research into related compounds may provide a starting point for investigating the potential applications of 2-Methylhexanamide.
Safety and Handling
No specific safety data for 2-Methylhexanamide was found. However, for the parent compound, Hexanamide, the following hazards have been identified:
Standard laboratory safety precautions should be taken when handling any chemical compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[2][4]
Conclusion and Future Directions
2-Methylhexanamide is a simple, chiral amide for which there is a significant gap in the scientific literature. There is an opportunity for foundational research into its chemical and physical properties, development of robust synthetic methods, and exploration of its potential biological activities. The lack of existing data makes it a candidate for novel research endeavors. Professionals in drug development and other scientific fields may find its unexplored nature intriguing for new research projects.
References
Technical Guide: 2-Methylhexanamide (CAS Registry Number: 20923-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-Methylhexanamide, a simple branched-chain fatty amide. Included are its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its predicted spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
2-Methylhexanamide is a primary amide derivative of 2-methylhexanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 20923-63-1 | --INVALID-LINK--1] |
| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--1] |
| Molecular Weight | 129.20 g/mol | --INVALID-LINK--1] |
| IUPAC Name | 2-methylhexanamide | --INVALID-LINK--1] |
| SMILES | CCCCC(C)C(=O)N | --INVALID-LINK--1] |
| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) | --INVALID-LINK--1] |
| Predicted XLogP3 | 1.6 | --INVALID-LINK--1] |
| Predicted Topological Polar Surface Area | 43.1 Ų | --INVALID-LINK--1] |
Experimental Protocols: Synthesis of 2-Methylhexanamide
The synthesis of 2-Methylhexanamide can be achieved through the amidation of 2-methylhexanoic acid. Two common and effective methods are presented below.
Method 1: Synthesis via Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-Methylhexanamide via an acyl chloride intermediate.
Detailed Methodology:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-methylhexanoic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at room temperature. After the initial vigorous reaction subsides, gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude 2-methylhexanoyl chloride.
-
Amination: The crude 2-methylhexanoyl chloride is cooled in an ice bath and then added dropwise to a stirred, concentrated aqueous solution of ammonia (excess, e.g., 5-10 equivalents). The reaction is highly exothermic and should be performed with efficient cooling and vigorous stirring. A white precipitate of 2-Methylhexanamide will form.
-
Purification: The crude product is collected by vacuum filtration and washed with cold water to remove ammonium (B1175870) chloride. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or hexane.
Method 2: Direct Amide Coupling using DCC
This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond.
Experimental Workflow:
Caption: Workflow for the DCC-mediated synthesis of 2-Methylhexanamide.
Detailed Methodology:
-
Activation and Coupling: Dissolve 2-methylhexanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution. Stir the mixture at 0 °C for 15-30 minutes. Then, introduce a source of ammonia (e.g., by bubbling ammonia gas through the solution or adding a solution of ammonia in an appropriate solvent) and allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Purification: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Remove the DCU by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure 2-Methylhexanamide.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methylhexanamide in CDCl₃ would exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5-6.5 | Broad singlet | 2H | -NH₂ |
| ~ 2.1-2.3 | Multiplet | 1H | -CH(CH₃)- |
| ~ 1.4-1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |
| ~ 1.2-1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| ~ 1.1-1.2 | Doublet | 3H | -CH(CH₃)- |
| ~ 0.8-0.9 | Triplet | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms:
| Chemical Shift (ppm) | Assignment |
| ~ 178-180 | C=O |
| ~ 40-45 | -CH(CH₃)- |
| ~ 35-40 | -CH₂-CH(CH₃)- |
| ~ 28-32 | -CH₂-CH₂-CH₂- |
| ~ 22-25 | -CH₂-CH₂-CH₃ |
| ~ 18-22 | -CH(CH₃)- |
| ~ 13-15 | -CH₂-CH₃ |
Predicted Infrared (IR) Spectrum
Key absorption bands in the IR spectrum are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350, 3180 | Strong, Broad | N-H stretching (two bands for primary amide) |
| ~ 2960, 2870 | Strong | C-H stretching (aliphatic) |
| ~ 1640-1670 | Strong | C=O stretching (Amide I band) |
| ~ 1620-1650 | Medium | N-H bending (Amide II band) |
| ~ 1465 | Medium | C-H bending (CH₂) |
| ~ 1375 | Medium | C-H bending (CH₃) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a primary amide.
| m/z | Predicted Fragment |
| 129 | [M]⁺ (Molecular ion) |
| 86 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 72 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 57 | [C₄H₉]⁺ |
| 44 | [CONH₂]⁺ |
| 43 | [C₃H₇]⁺ |
Fragmentation Pathway:
Caption: Predicted fragmentation pathway for 2-Methylhexanamide in mass spectrometry.
Applications and Future Directions
As a simple amide, 2-Methylhexanamide may find applications as an intermediate in organic synthesis, a building block for more complex molecules in drug discovery, or as a component in the formulation of various chemical products. Further research could explore its biological activity, potential as a signaling molecule, or its utility in materials science.
Conclusion
This technical guide has provided a detailed overview of 2-Methylhexanamide, including its CAS registry number, physicochemical properties, plausible synthetic routes with detailed protocols, and predicted spectroscopic data. The information presented herein is intended to facilitate further research and development involving this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-Methylhexanamide, a compound of interest in various research and development applications. The focus of this document is on its molecular weight and exact mass, presenting the data in a clear, tabular format and outlining the experimental methodology for their determination.
Core Physicochemical Data
The accurate determination of molecular weight and exact mass is a critical first step in the characterization of any chemical entity. These parameters are fundamental for a wide range of applications, from reaction stoichiometry to high-resolution mass spectrometry-based screening and analysis.
| Property | Value | Unit |
| Molecular Formula | C7H15NO | |
| Molecular Weight | 129.20 | g/mol |
| Exact Mass | 129.115364102 | Da |
| Data sourced from PubChem CID 2828737.[1] |
Experimental Protocol: Determination of Exact Mass by Mass Spectrometry
The precise measurement of a compound's mass is typically achieved through mass spectrometry. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass, which can be used to deduce the elemental composition.
Objective: To determine the exact mass of 2-Methylhexanamide.
Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation:
-
A stock solution of 2-Methylhexanamide is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The stock solution is then diluted to a final concentration of 1 µg/mL with the same solvent.
-
An internal calibrant with a known exact mass is added to the solution to ensure mass accuracy.
-
-
Instrumentation:
-
A high-resolution time-of-flight mass spectrometer equipped with an electrospray ionization source is used.
-
The instrument is calibrated according to the manufacturer's guidelines using a standard calibration mixture.
-
-
Data Acquisition:
-
The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
The mass spectrometer is operated in positive ionization mode to generate the protonated molecule [M+H]+.
-
Data is acquired over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality mass spectrum.
-
-
Data Analysis:
-
The acquired mass spectrum is processed using the instrument's software.
-
The peak corresponding to the protonated 2-Methylhexanamide is identified.
-
The exact mass is determined by calculating the centroid of this peak and corrected using the internal calibrant.
-
The elemental composition is confirmed by comparing the experimentally determined exact mass with the theoretical exact mass calculated for the molecular formula C7H15NO.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a simplified logical workflow for the initial characterization of a chemical compound like 2-Methylhexanamide.
References
Depositor-supplied synonyms for 2-Methylhexanamide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the depositor-supplied synonyms for 2-Methylhexanamide, a detailed experimental protocol for its synthesis, and a classification of its chemical structure. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Depositor-Supplied Synonyms for 2-Methylhexanamide
The following table summarizes the various synonyms and identifiers for 2-Methylhexanamide as supplied by depositors to public chemical databases.[1] This information is crucial for accurate literature searches and unambiguous identification of the compound.
| Identifier Type | Identifier |
| IUPAC Name | 2-methylhexanamide |
| CAS Number | 20923-63-1 |
| PubChem CID | 2828737 |
| DSSTox Substance ID | DTXSID70385210 |
| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
| InChIKey | ZRLFRWNYFMYZEG-UHFFFAOYSA-N |
| SMILES | CCCCC(C)C(=O)N |
| Other Synonyms | Hexanamide, 2-methyl- |
| methylhexanamide | |
| RefChem:263853 | |
| DTXCID80336233 | |
| SCHEMBL276837 | |
| SCHEMBL277109 | |
| SCHEMBL3803891 | |
| SCHEMBL3803892 | |
| SCHEMBL4161786 | |
| SCHEMBL7860768 | |
| SCHEMBL8010785 | |
| SCHEMBL8012002 | |
| HMS1577K18 | |
| AKOS006342425 |
Experimental Protocols: Synthesis of 2-Methylhexanamide
The synthesis of primary amides such as 2-Methylhexanamide can be achieved through several established methods. A common and effective approach involves the reaction of an acyl chloride with ammonia (B1221849).[2][][4] This method is favored for its high reactivity and good yields.
General Procedure for the Amidation of 2-Methylhexanoyl Chloride
This protocol describes the synthesis of 2-Methylhexanamide from its corresponding acyl chloride, 2-methylhexanoyl chloride.
Materials:
-
2-methylhexanoyl chloride
-
Concentrated aqueous ammonia (NH₃)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-methylhexanoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Ammonia Addition: While vigorously stirring the cooled solution, slowly add an excess of concentrated aqueous ammonia. A violent reaction may occur, producing a white precipitate (ammonium chloride) and the desired amide.[2][4]
-
Reaction Quenching and Extraction: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes as it slowly warms to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methylhexanamide.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 2-Methylhexanamide and the logical classification of amides.
Caption: Synthesis workflow for 2-Methylhexanamide.
Caption: Classification of 2-Methylhexanamide.
References
Uncharted Territory: A Technical Guide to the Potential Biological Activities of 2-Methylhexanamide Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Issued: December 16, 2025
Abstract
This technical guide addresses the current scientific landscape regarding the biological activities of 2-methylhexanamide and its derivatives. Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the pharmacological properties of this class of compounds. This document serves to highlight this knowledge gap and to provide a foundational framework for future investigations. By examining the activities of structurally related molecules and outlining established experimental protocols, this guide offers a roadmap for researchers venturing into the unexplored chemical space of 2-methylhexanamide derivatives.
Introduction
2-Methylhexanamide is a simple, chiral, branched-chain fatty acid amide. Its structural features, including a lipophilic carbon chain and a hydrogen-bonding-capable amide group, suggest potential interactions with biological systems. However, a thorough review of publicly accessible data reveals a significant lack of studies on the biological effects of its derivatives. This guide, therefore, pivots from a review of existing data to a prospective analysis, offering insights into potential therapeutic applications and the methodologies to uncover them.
Potential, Yet Unexplored, Biological Activities
While no direct evidence exists for 2-methylhexanamide derivatives, the activities of other short-chain fatty acid amides and branched-chain amides offer clues to their potential pharmacological roles.
-
Neurological Activity: Short-chain fatty acids are known to modulate neurotransmission. Derivatives of the related compound, 2-hydroxy-2-methylpropanamide, have been investigated as selective androgen receptor modulators (SARMs), acting on the central nervous system.[1] It is conceivable that 2-methylhexanamide derivatives could exhibit activity as modulators of CNS receptors or enzymes.
-
Antimicrobial Properties: Amide derivatives are a well-established class of antimicrobial agents.[2] The lipophilic nature of the hexyl group in 2-methylhexanamide could facilitate passage through microbial cell membranes, suggesting a potential for antibacterial or antifungal activity.
-
Enzyme Inhibition: The amide functional group is a common feature in many enzyme inhibitors. For instance, certain amide derivatives have been explored as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs).[1] The specific stereochemistry of 2-methylhexanamide could offer selectivity for particular enzyme active sites.
-
Metabolic Regulation: Some amide-containing molecules act as inhibitors of key metabolic enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK).[1] Investigations into the role of 2-methylhexanamide derivatives in metabolic pathways could be a fruitful area of research.
A Roadmap for Investigation: Experimental Protocols
To elucidate the potential biological activities of 2-methylhexanamide derivatives, a systematic approach employing established experimental protocols is necessary.
General Synthesis of 2-Methylhexanamide Derivatives
A generalized synthetic workflow for producing a library of 2-methylhexanamide derivatives for biological screening is depicted below. This would typically involve the coupling of 2-methylhexanoic acid with a variety of amines to generate a diverse set of amides.
Caption: Proposed workflow for the synthesis of a 2-methylhexanamide derivative library.
In Vitro Screening Assays
Initial screening for biological activity would involve a battery of in vitro assays.
Table 1: Proposed In Vitro Screening Assays for 2-Methylhexanamide Derivatives
| Target Activity | Assay Type | Description | Quantitative Readout |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Derivatives are tested against a panel of bacteria and fungi to determine the lowest concentration that inhibits visible growth. | MIC (µg/mL or µM) |
| Anticancer | MTT or CellTiter-Glo® Assay | Cancer cell lines are treated with derivatives to assess cytotoxicity or effects on cell proliferation. | IC50 (µM) |
| Enzyme Inhibition | Biochemical Assays | The ability of derivatives to inhibit specific enzymes (e.g., HDAC, PARP, kinases) is measured using purified enzymes and substrates. | IC50 or Ki (nM or µM) |
| Receptor Binding | Radioligand Binding Assay | The affinity of derivatives for specific receptors (e.g., CNS receptors) is determined by their ability to displace a radiolabeled ligand. | Ki or Kd (nM or µM) |
Mechanism of Action Studies
For any "hit" compounds identified during screening, further studies would be required to elucidate their mechanism of action.
Caption: A potential workflow for elucidating the mechanism of action of a bioactive derivative.
Data Presentation
As no quantitative data for the biological activity of 2-methylhexanamide derivatives is currently available, this section serves as a template for future data compilation. Researchers are encouraged to present their findings in a structured tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 2: Template for Reporting Biological Activity Data of 2-Methylhexanamide Derivatives
| Compound ID | Structure | Target | Assay | Activity (e.g., IC50, MIC) | Reference |
| Example-001 | [Chemical Structure] | [e.g., HDAC1] | [e.g., Biochemical Assay] | [Value in nM or µM] | [Citation] |
| Example-002 | [Chemical Structure] | [e.g., S. aureus] | [e.g., MIC Assay] | [Value in µg/mL] | [Citation] |
Conclusion and Future Directions
The field of 2-methylhexanamide derivatives represents a significant opportunity for novel drug discovery. The absence of existing research is not a deterrent but rather an invitation for exploration. This technical guide provides a strategic framework for synthesizing and evaluating these compounds. Future research should focus on building a diverse chemical library of 2-methylhexanamide derivatives and screening them against a wide range of biological targets. The elucidation of their structure-activity relationships will be crucial for optimizing lead compounds and potentially uncovering new therapeutic agents for a variety of diseases. The scientific community is encouraged to publish findings in this area to build a collective knowledge base and accelerate discovery.
References
Review of existing literature on 2-Methylhexanamide.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhexanamide is a simple branched-chain fatty amide. While its chemical structure is straightforward, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth research into its biological activities and potential therapeutic applications. This technical guide summarizes the available information on 2-Methylhexanamide, highlighting the current gaps in knowledge and potential avenues for future investigation.
Chemical and Physical Properties
Based on available data, the fundamental properties of 2-Methylhexanamide have been characterized. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| CAS Number | 20923-63-1 | PubChem |
| Appearance | Reported as light brown needles (recrystallized from ethanol) | [1] |
| Melting Point | 62.2–62.8 °C | [1] |
Synthesis and Manufacturing
Biological Activity and Pharmacological Profile
The existing literature on the specific biological effects of 2-Methylhexanamide is limited. The compound is listed as commercially available from the Aurora Screening Library, suggesting its potential inclusion in high-throughput screening campaigns.[1] However, the results of such screenings, which would provide insights into its biological targets and activity, are not publicly disclosed.
Several patents mention 2-methylhexanamide within broader Markush structures for compounds with potential therapeutic activities, including:
-
Neuronal Activity: A patent for compounds with neurotrophic activity includes a broad class of structures that could encompass 2-methylhexanamide, although no specific data for this compound is provided.
-
Antibacterial Agents: Another patent on hydroxamic acid derivatives as antibacterial agents lists numerous compounds, with the core structures bearing some resemblance to 2-methylhexanamide, but again, without specific data on its efficacy.
It is important to note that the inclusion of a compound within a patent's general formula does not confirm its biological activity. Without specific experimental data, any potential pharmacological role of 2-Methylhexanamide remains speculative.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of 2-Methylhexanamide are not available in the public domain. To investigate its potential pharmacological effects, standard assays relevant to the predicted therapeutic areas would need to be employed. For example, to explore its potential neurological activity, researchers could utilize primary neuronal cell cultures to assess effects on cell viability, neurite outgrowth, or synaptic function. For potential anticonvulsant effects, animal models of seizures would be appropriate. Standard enzymatic assays would be necessary to determine if it acts as an enzyme inhibitor.
Signaling Pathways and Mechanisms of Action
There is currently no information available in the reviewed literature regarding the signaling pathways or specific molecular mechanisms of action of 2-Methylhexanamide. Elucidating these would require significant further research, beginning with target identification and validation studies.
Data Presentation
Due to the absence of quantitative data on the biological activity, toxicity, or pharmacokinetics of 2-Methylhexanamide in the existing literature, no data tables for these parameters can be presented.
Visualizations
As no signaling pathways or detailed experimental workflows involving 2-Methylhexanamide have been described in the literature, the creation of Graphviz diagrams as requested is not possible.
Conclusion
This review of the existing literature indicates that 2-Methylhexanamide is a chemical entity with established basic physical and chemical properties and a known synthetic route. However, there is a profound lack of publicly available data regarding its biological activity, mechanism of action, and potential for therapeutic use. Its inclusion in screening libraries and mention in broad patent claims suggest some level of interest in its chemical space, but without published results, its pharmacological profile remains unknown. For researchers, scientists, and drug development professionals, 2-Methylhexanamide represents an unexplored molecule. Future research efforts would need to begin with fundamental in vitro screening and target identification to uncover any potential biological effects and pave the way for further investigation.
References
Preliminary Research on 2-Methylhexanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylhexanamide is a simple branched-chain fatty amide. While direct and specific applications of 2-Methylhexanamide are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct application data, this document explores the applications of structurally similar compounds and derivatives, offering potential avenues for future research and development. This guide adheres to a technical format, presenting quantitative data in structured tables and illustrating relevant chemical processes with diagrams.
Physicochemical Properties of 2-Methylhexanamide
A summary of the key physicochemical properties of 2-Methylhexanamide is presented in Table 1. This data is essential for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| IUPAC Name | 2-methylhexanamide | PubChem[1] |
| CAS Number | 20923-63-1 | PubChem[1] |
| SMILES | CCCCC(C)C(=O)N | PubChem[1] |
| XLogP3-AA | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of 2-Methylhexanamide
General Experimental Protocol for Amidation
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. One common method is the activation of the carboxylic acid followed by reaction with an amine.
Materials:
-
2-Methylhexanoic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride, DCC)
-
Ammonia (B1221849) (or an ammonium (B1175870) salt)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Aqueous base (e.g., sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Activation of Carboxylic Acid: 2-Methylhexanoic acid is dissolved in an anhydrous aprotic solvent. An activating agent, such as thionyl chloride, is added dropwise at a controlled temperature (often 0 °C) to form the acyl chloride.
-
Amination: The activated acyl chloride is then reacted with an excess of ammonia (or an ammonium salt) to form 2-Methylhexanamide. This reaction is typically exothermic and may require cooling.
-
Workup: The reaction mixture is quenched with water or an aqueous base to neutralize any remaining acid chloride and acid byproducts. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed in vacuo, and the crude product can be purified by recrystallization or column chromatography to yield pure 2-Methylhexanamide.
Applications of Structurally Related Compounds
While direct applications of 2-Methylhexanamide are not well-documented, its isomers and N-substituted derivatives have found utility in various research and development areas. These applications provide a basis for potential future investigation into 2-Methylhexanamide itself.
N-Substituted Derivatives in Research
N-substituted derivatives of 2-methylhexanamide, such as N,N-diethyl-2-methylhexanamide , are noted in chemical literature and patents.[2] These compounds are often synthesized for screening in drug discovery programs or as intermediates in the synthesis of more complex molecules. Their altered lipophilicity and steric properties compared to the primary amide can lead to different biological activities.
Another related compound, N-Ethyl-2-isopropyl-2-methylhexanamide , is described as a building block in organic synthesis and is investigated for potential biological activity and interactions with macromolecules.[3]
Isomers and their Potential
Various isomers of 2-Methylhexanamide, such as 2-Ethylhexanamide , N-Methylhexanamide , and others, are cataloged in chemical databases.[4][5][6][7] While specific, large-scale applications are not detailed, their availability suggests their use in exploratory research, potentially as fragments in fragment-based drug design or as starting materials for novel chemical entities.
The relationship and potential for divergent applications based on structural modifications are illustrated in the diagram below.
References
- 1. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethyl-2-methylhexanamide | C11H23NO | CID 10631389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-Ethyl-2-isopropyl-2-methylhexanamide (EVT-12783825) | 51115-79-8 [evitachem.com]
- 4. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanamide | C8H17NO | CID 20125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-4-methylhexanamide | C9H19NO | CID 144002425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-3-methylhexanamide | C9H19NO | CID 230535 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Identification of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key spectroscopic data essential for the identification and characterization of 2-Methylhexanamide. The following sections outline predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data for 2-Methylhexanamide
The data presented in the following tables are predicted values based on established principles of spectroscopy and analysis of structurally similar compounds. These values serve as a robust reference for the identification of 2-Methylhexanamide.
Chemical Structure:
Molecular Formula: C₇H₁₅NO[1] Molecular Weight: 129.20 g/mol [1] Monoisotopic Mass: 129.1154 Da[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.1 - 2.3 | Multiplet | 1H | -CH(CH₃)- |
| ~ 1.4 - 1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |
| ~ 1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- |
| ~ 1.15 | Doublet | 3H | -CH(CH₃)- |
| ~ 0.9 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 178 - 180 | C=O |
| ~ 40 - 45 | -CH(CH₃)- |
| ~ 35 - 40 | -CH₂-CH(CH₃)- |
| ~ 28 - 32 | -CH₂-CH₂-CH(CH₃)- |
| ~ 22 - 25 | -CH₂-CH₃ |
| ~ 18 - 22 | -CH(CH₃)- |
| ~ 13 - 15 | -CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3180 | Strong, Broad | N-H Stretch | Primary Amide (-NH₂) |
| 2960 - 2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |
| ~ 1650 | Strong | C=O Stretch (Amide I) | Amide |
| ~ 1640 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| ~ 1465 | Medium | C-H Bend | Alkane (-CH₂) |
| ~ 1375 | Medium | C-H Bend | Alkane (-CH₃) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion | Notes |
| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 114 | [M - NH₃]⁺ | Loss of ammonia |
| 86 | [CH₃CH₂CH₂CH₂CH(CH₃)]⁺ | Alpha-cleavage |
| 72 | [CH(CH₃)C(O)NH₂]⁺ | McLafferty rearrangement product |
| 57 | [C₄H₉]⁺ | Butyl fragment |
| 44 | [C(O)NH₂]⁺ | Amide fragment |
| 43 | [C₃H₇]⁺ | Propyl fragment |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic identification of a novel or unknown chemical compound.
Caption: Workflow for compound identification.
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the spectroscopic data for a compound such as 2-Methylhexanamide.
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methylhexanamide for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should be chosen based on sample solubility and its own resonance peaks.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If particulates are present, filter the solution through a small plug of cotton wool into a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, which involves adjusting the magnetic field gradients to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
Acquisition:
-
Acquire a ¹H NMR spectrum first. A standard pulse-acquire experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and number of scans. For a compound of this concentration, 8 to 16 scans are typically adequate.
-
Following the proton spectrum, acquire a broadband proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. A greater number of scans is required due to the low natural abundance of ¹³C.
-
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. Processing steps include phasing, baseline correction, and referencing the chemical shifts to a standard (typically Tetramethylsilane, TMS, at 0.00 ppm).
Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Background: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which is then subtracted from the sample's spectrum.
-
Sample Application: If 2-Methylhexanamide is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the sample and the ATR crystal.
-
Data Acquisition: The IR spectrum is collected. The instrument passes an infrared beam through the crystal, which reflects off the internal surface in contact with the sample. The beam is partially absorbed by the sample at specific frequencies corresponding to its molecular vibrations. The detector measures the transmitted energy.
-
Cleaning: After analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - EI with GC-MS):
-
Sample Preparation: Prepare a dilute solution of 2-Methylhexanamide (~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[2]
-
Injection: The sample is injected into a Gas Chromatograph (GC), which separates the compound from any impurities. The separated compound then elutes from the GC column and enters the mass spectrometer's ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[3]
-
Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[3]
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The data is typically presented as a bar graph of relative intensity versus m/z.
References
Safety and Handling of 2-Methylhexanamide: A Technical Guide
Chemical and Physical Properties
2-Methylhexanamide is a simple branched-chain aliphatic amide. Its physical and chemical properties, as computed by PubChem, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | 2-methylhexanamide | [1] |
| CAS Number | 20923-63-1 | [1] |
| Computed XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 129.115364102 g/mol | [1] |
| Monoisotopic Mass | 129.115364102 g/mol | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Hazard Identification and GHS Classification
A definitive Globally Harmonized System (GHS) classification for 2-Methylhexanamide is not available. However, based on the general hazards associated with aliphatic amides, the following classifications should be considered as a precautionary measure.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 5 | May be harmful if swallowed |
| Acute Toxicity, Dermal | Category 5 | May be harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 5 | May be harmful if inhaled |
| Skin Corrosion/Irritation | Not Classified | Based on general information for aliphatic amides |
| Serious Eye Damage/Irritation | Not Classified | Based on general information for aliphatic amides |
Signal Word: WARNING[2]
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Information
Specific toxicological data for 2-Methylhexanamide is not available. The following information is based on general knowledge of aliphatic amides and should be used as a guideline for safe handling.
| Endpoint | Result | Species | Route | Source |
| Acute Toxicity | No data available | - | - | - |
| Skin Corrosion/Irritation | Expected to be non-irritating to mildly irritating | - | Dermal | [2] |
| Serious Eye Damage/Irritation | Expected to be non-irritating to mildly irritating | - | Ocular | [2] |
| Respiratory or Skin Sensitization | No data available to suggest sensitization potential | - | - | - |
| Germ Cell Mutagenicity | No data available | - | - | - |
| Carcinogenicity | Not classified as a carcinogen | - | - | - |
| Reproductive Toxicity | No data available | - | - | - |
| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - | - |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - | - |
| Aspiration Hazard | No data available | - | - | - |
Experimental Protocols
As no specific experimental safety studies for 2-Methylhexanamide were found, this section outlines a general protocol for the safe handling of a fine chemical powder in a laboratory setting.
Protocol: General Safe Handling of a Fine Chemical Powder
-
Risk Assessment: Before handling, conduct a thorough risk assessment. Review all available safety information, including this guide and any information from the supplier. Consider the quantity of substance to be handled and the nature of the procedure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: Wear a laboratory coat. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron.
-
Respiratory Protection: Handle in a well-ventilated area. If dust is likely to be generated, use a fume hood or a certified respirator.
-
-
Handling:
-
Avoid generating dust. Use techniques such as gentle scooping or weighing on a tared container within a fume hood.
-
Avoid contact with skin and eyes.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
-
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.
-
Visualizations
The following diagrams illustrate key safety and handling workflows relevant to working with 2-Methylhexanamide.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Caption: Chemical Spill Response Workflow.
Caption: First Aid Decision Logic for Chemical Exposure.
References
An In-Depth Technical Guide to the Solubility of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylhexanamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing amide solubility, presents available data for the closely related compound hexanamide (B146200), outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these procedures. This guide is intended to equip researchers with the necessary information to predict, understand, and experimentally determine the solubility of 2-Methylhexanamide in various solvents.
Introduction to 2-Methylhexanamide and Amide Solubility
2-Methylhexanamide, with the chemical formula C₇H₁₅NO, is a primary amide derived from hexanoic acid.[1] Its molecular structure, featuring a polar amide group and a nonpolar alkyl chain, dictates its solubility behavior. The solubility of amides is governed by several factors:
-
Polarity and Hydrogen Bonding: The presence of the carbonyl (C=O) and N-H groups allows primary and secondary amides to act as both hydrogen bond donors and acceptors.[2][3][4] This enables them to interact with polar solvents like water.
-
Alkyl Chain Length: The hydrocarbon portion of the molecule is nonpolar. As the length of the alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to reduced solubility in polar solvents.[2]
-
Molecular Structure: Branching in the alkyl chain, as seen in 2-Methylhexanamide, can influence solubility. While often having a minor effect, it can impact how the molecule packs in a solid state and interacts with solvent molecules.
Generally, amides with five or six carbon atoms are considered to have borderline solubility in water.[4]
Solubility Data
Table 1: Experimental Solubility Data for Hexanamide (CAS 628-02-4)
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 29.72 g/L | [5] |
| Water | 15 | 0.1 to 1 mg/mL | [6] |
| Alcohol | - | Soluble | [6] |
| Ether | - | Soluble | [6] |
| Benzene | - | Soluble | [6] |
| Chloroform | - | Soluble | [6] |
It is important to note that the solubility of 2-Methylhexanamide may differ from hexanamide due to the presence of the methyl group at the alpha-position. This substitution could slightly alter the polarity and steric hindrance, potentially affecting its interaction with solvent molecules.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for 2-Methylhexanamide, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the saturation solubility of 2-Methylhexanamide in a given solvent at a specific temperature.
Materials:
-
2-Methylhexanamide (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dimethyl sulfoxide, chloroform)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Methylhexanamide to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of 2-Methylhexanamide.
-
-
Calculation of Solubility:
-
Calculate the original concentration of 2-Methylhexanamide in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Methylhexanamide.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for 2-Methylhexanamide is scarce, a strong understanding of the principles of amide chemistry allows for reasoned predictions of its behavior in different solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are critical for applications in drug development, formulation, and chemical synthesis. The structural similarity to hexanamide suggests that 2-Methylhexanamide is likely to be sparingly soluble in water and more soluble in organic solvents. However, empirical determination is essential for obtaining accurate and reliable data.
References
- 1. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Page loading... [guidechem.com]
- 6. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methylhexanamide. The document outlines the theoretical basis for the predicted values, presents the data in a clear tabular format, and includes a comprehensive experimental protocol for the acquisition of NMR spectra for similar small organic molecules.
Predicted NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts for 2-Methylhexanamide are based on the analysis of its molecular structure and the application of empirical rules and additivity models. The chemical environment of each nucleus dictates its resonant frequency, which is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Structure of 2-Methylhexanamide:
1.1. Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for 2-Methylhexanamide are summarized in Table 1. The protons are labeled alphabetically from the terminal methyl group of the hexyl chain to the methyl group at the second position.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylhexanamide
| Labeled Proton | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Hₐ | -CH₃ (hexyl) | 0.9 | Triplet |
| Hₑ | -CH- | 2.1 - 2.3 | Multiplet |
| Hբ | -CH₃ (on C2) | 1.1 | Doublet |
| H₉ | -NH₂ | 5.5 - 6.5 | Broad Singlet |
| Hₓ, Hᵧ, H₂ | -CH₂-CH₂-CH₂- | 1.2 - 1.6 | Multiplet |
1.2. Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 2-Methylhexanamide are detailed in Table 2. The carbon atoms are numbered from the terminal methyl group of the hexyl chain to the carbonyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylhexanamide
| Labeled Carbon | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | -CH₃ (hexyl) | 14 |
| C2 | -CH₂- | 23 |
| C3 | -CH₂- | 32 |
| C4 | -CH₂- | 35 |
| C5 | -CH- | 42 |
| C6 | -C=O | 178 |
| C7 | -CH₃ (on C2) | 18 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 2-Methylhexanamide. Instrument-specific parameters may require optimization.[1]
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified 2-Methylhexanamide for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium (B1214612) oxide (D₂O)).[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle heating or vortexing can be used to aid dissolution.
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing, such as TMS for organic solvents.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution before transfer.[2]
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
-
Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent to ensure field stability during acquisition.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Angle: 30° to 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay is necessary for accurate integration)
-
Number of Scans: 8-16, depending on sample concentration
-
Spectral Width: 0-12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 0-200 ppm
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0.0 ppm or the residual solvent peak to its known chemical shift.
-
Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of NMR Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of a small organic molecule using NMR spectroscopy.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 2-Methylhexanamide, a valuable intermediate in various chemical and pharmaceutical research areas. The following protocols outline three common and effective methods for its synthesis, starting from either 2-methylhexanoic acid or its corresponding acyl chloride.
Method 1: Direct Amidation of 2-Methylhexanoic Acid
This method involves the conversion of a carboxylic acid to an ammonium (B1175870) salt, which is then thermally dehydrated to form the amide.[1][2] While straightforward, this method often requires high temperatures.
Experimental Protocol
-
Salt Formation: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylhexanoic acid.
-
Slowly add solid ammonium carbonate to the stirred acid. Continue the addition until the cessation of CO2 evolution. An excess of the carboxylic acid is used to prevent the dissociation of the ammonium salt.[1]
-
Dehydration: Fit the flask with a reflux condenser. Heat the reaction mixture under reflux for approximately 30-60 minutes to facilitate dehydration of the ammonium salt to 2-methylhexanamide.[1]
-
Purification: The crude product can be purified by distillation or recrystallization.
Logical Workflow
Caption: Direct amidation of 2-methylhexanoic acid.
Method 2: Amidation via Acyl Chloride Intermediate
This is a highly efficient two-step method. First, 2-methylhexanoic acid is converted to the more reactive 2-methylhexanoyl chloride using a chlorinating agent like thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with ammonia (B1221849) to yield the amide.[3][4]
Experimental Protocols
Step 1: Synthesis of 2-Methylhexanoyl Chloride
-
Place 2-methylhexanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Slowly add thionyl chloride (SOCl2) to the flask.
-
Heat the mixture gently under reflux until the evolution of HCl and SO2 gases ceases.
-
Remove the excess thionyl chloride by distillation to obtain crude 2-methylhexanoyl chloride.
Step 2: Synthesis of 2-Methylhexanamide
-
Cool the crude 2-methylhexanoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia to the stirred acyl chloride. This reaction is highly exothermic and produces white smoke (ammonium chloride and 2-methylhexanamide).[1]
-
After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.
-
Work-up and Purification: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product is then purified by recrystallization or chromatography.
Experimental Workflow
Caption: Two-step synthesis via an acyl chloride intermediate.
Method 3: Amidation using a Coupling Reagent
To avoid the harsh conditions of high-temperature dehydration or the handling of acyl chlorides, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions.[5][6]
Experimental Protocol
-
Dissolve 2-methylhexanoic acid in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.
-
Add an equimolar amount of dicyclohexylcarbodiimide (DCC) to the solution and stir for a few minutes at 0 °C.
-
Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.
-
The filtrate containing the desired amide is then concentrated, and the product is purified by standard techniques such as extraction, washing, and recrystallization or chromatography.[7]
Reaction Pathway
Caption: DCC-mediated synthesis of 2-methylhexanamide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the reaction yields are typical for the described methods and may vary based on specific experimental conditions.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |
| 2-Methylhexanoic Acid | C₇H₁₄O₂ | 130.18 | 209-210[8][9] | 0.918[8][9] | - |
| 2-Methylhexanoyl Chloride | C₇H₁₃ClO | 148.63[10][11] | - | - | >90 (from acid) |
| 2-Methylhexanamide | C₇H₁₅NO | 129.20[12] | - | - | 60-80 |
Yields are estimates based on general amide synthesis literature and may vary.
Physicochemical Properties of 2-Methylhexanamide
| Property | Value |
| IUPAC Name | 2-methylhexanamide[12] |
| Molecular Formula | C₇H₁₅NO[12] |
| Molar Mass | 129.20 g/mol [12] |
| CAS Number | 20923-63-1[12] |
| Computed XLogP3-AA | 1.6[12] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.se]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-methylhexanamide, a valuable amide for research and development in pharmaceuticals and agrochemicals. The synthesis commences with the conversion of commercially available 2-methylhexanoic acid to its corresponding acyl chloride, 2-methylhexanoyl chloride, utilizing thionyl chloride. The intermediate acyl chloride is then reacted with aqueous ammonia (B1221849) to yield the final product, 2-methylhexanamide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in a laboratory setting.
Introduction
Amides are a cornerstone functional group in organic chemistry and are prevalent in a vast array of biologically active molecules, including many pharmaceuticals. The synthesis of specific amide structures, such as 2-methylhexanamide, is often a critical step in the development of new chemical entities. The protocol outlined herein describes a classic and reliable method for the preparation of primary amides from carboxylic acids, proceeding through a reactive acyl chloride intermediate. This method is widely applicable and can be adapted for the synthesis of various other primary amides.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 2-Methylhexanamide. The expected yields are based on typical outcomes for similar reactions.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation | Overall |
| Starting Material | 2-Methylhexanoic Acid | 2-Methylhexanoyl Chloride | |
| Product | 2-Methylhexanoyl Chloride | 2-Methylhexanamide | |
| Molecular Weight ( g/mol ) | 130.18 | 148.63 | 129.20 |
| Typical Molar Ratio | 1.0 eq. Acid : 1.5 eq. SOCl₂ | 1.0 eq. Acyl Chloride : >2 eq. NH₃ | |
| Typical Reaction Time | 2-3 hours | 1-2 hours | |
| Typical Yield (%) | 90-95% | 85-95% | 76-90% |
| Purity (crude) | Distillation sufficient | >90% | |
| Final Purity | - | >98% (after recrystallization) |
Experimental Protocols
Safety Precautions: This procedure involves the use of corrosive and hazardous chemicals. Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Step 1: Synthesis of 2-Methylhexanoyl Chloride
This protocol details the conversion of 2-methylhexanoic acid to 2-methylhexanoyl chloride using thionyl chloride.
Materials:
-
2-Methylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask (appropriate size)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-methylhexanoic acid (1.0 eq.).
-
Solvent Addition: Add a minimal amount of anhydrous toluene to dissolve the acid.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq.) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The evolution of HCl and SO₂ gas should be observed. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and toluene can be removed by distillation at atmospheric pressure.
-
Purification: The crude 2-methylhexanoyl chloride is then purified by fractional distillation under reduced pressure to yield a colorless liquid.
Step 2: Synthesis of 2-Methylhexanamide
This protocol describes the reaction of 2-methylhexanoyl chloride with an excess of aqueous ammonia to form 2-methylhexanamide. The reaction of acyl chlorides with ammonia is highly exothermic and should be performed with caution[1][2].
Materials:
-
2-Methylhexanoyl chloride (from Step 1)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Beaker or Erlenmeyer flask
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol (B145695)/water, acetone, or acetonitrile)
Procedure:
-
Reaction Setup: In a beaker or Erlenmeyer flask, place an excess of cold, concentrated aqueous ammonia (at least 2 equivalents relative to the acyl chloride). Place the vessel in an ice bath to maintain a low temperature.
-
Reagent Addition: Slowly add the 2-methylhexanoyl chloride dropwise to the vigorously stirred ammonia solution. A white precipitate of 2-methylhexanamide and ammonium (B1175870) chloride will form immediately. The reaction is violent and produces white smoke[1].
-
Reaction: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Extract the reaction mixture with dichloromethane.
-
Transfer the combined organic layers to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude solid 2-methylhexanamide.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of a hot suitable solvent (e.g., a mixture of ethanol and water, or acetonitrile) and allow it to cool slowly to form pure crystals of 2-methylhexanamide. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Mandatory Visualization
Caption: Workflow for the synthesis of 2-Methylhexanamide.
References
Application Notes and Protocols for the Quantification of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylhexanamide in biological matrices. The methodologies described are based on established analytical techniques for similar amide-containing compounds and serve as a comprehensive guide for method development and validation. Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction to Analytical Techniques
The quantification of small molecules like 2-Methylhexanamide in complex biological samples, such as plasma or urine, requires highly selective and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are powerful techniques well-suited for this purpose.
-
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amides, a derivatization step is often necessary to increase their volatility.[1][2]
-
LC-MS/MS is highly versatile and can directly analyze a wide range of compounds with varying polarities, often without the need for derivatization.[3][4] It is known for its high sensitivity and specificity, making it a gold standard for bioanalytical quantification.[5][6]
The choice of technique will depend on sample characteristics, required sensitivity, and available instrumentation.
Sample Preparation Protocols
Effective sample preparation is critical for accurate and reproducible quantification, as it removes interfering matrix components and enriches the analyte of interest.[3]
Plasma/Serum Sample Preparation
Objective: To extract 2-Methylhexanamide from plasma or serum and remove proteins and phospholipids (B1166683) that can interfere with analysis.
2.1.1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for initial screening and when high-throughput is required.
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled 2-Methylhexanamide).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in a solvent compatible with the analytical method (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol:
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute as described for PPT.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE offers the most selective cleanup and can provide significant analyte concentration.
-
Protocol:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid) containing the internal standard onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute 2-Methylhexanamide with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue.
-
Urine Sample Preparation
Urine samples are generally cleaner than plasma but may require a hydrolysis step if the analyte is conjugated.
-
Protocol (Dilute-and-Shoot for LC-MS/MS):
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove particulates.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
Protocol (Extraction for GC-MS):
-
To 1 mL of urine, add the internal standard.
-
Perform LLE as described for plasma (adjusting pH if necessary to ensure the analyte is in a neutral form).
-
Proceed with evaporation and derivatization.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: This method is suitable for the sensitive quantification of 2-Methylhexanamide following a derivatization step to enhance volatility and improve chromatographic performance.
3.1.1. Derivatization Protocol (Silylation)
-
Objective: To replace the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[2][8]
-
Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.
-
Protocol:
-
To the dried sample extract, add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[1]
-
Cool to room temperature before injection into the GC-MS.
-
3.1.2. GC-MS Instrumental Parameters (Illustrative)
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Interface Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: This is the preferred method for high-sensitivity, high-throughput quantification of 2-Methylhexanamide in biological fluids, typically without the need for derivatization.
3.2.1. LC-MS/MS Instrumental Parameters (Illustrative)
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 550°C |
| MRM Transitions | To be optimized by infusing a standard solution of 2-Methylhexanamide |
| Internal Standard | Stable isotope-labeled 2-Methylhexanamide (e.g., D3-2-Methylhexanamide) |
Method Validation
All developed methods must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure reliability.[9][10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on analyte ionization.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical yet plausible quantitative data for the described methods, based on typical performance for similar analytes. This data must be experimentally determined during method validation.
Table 1: GC-MS Method Performance (Illustrative)
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 80% |
Table 2: LC-MS/MS Method Performance (Illustrative)
| Parameter | Result |
| Linear Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | ± 10% |
| Extraction Recovery | > 85% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: GC-MS analytical workflow for 2-Methylhexanamide.
Caption: LC-MS/MS analytical workflow for 2-Methylhexanamide.
Caption: Logic for selecting an analytical technique.
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]
- 4. rsc.org [rsc.org]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. gcms.cz [gcms.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
Application Note: Purification of Crude 2-Methylhexanamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of crude 2-Methylhexanamide using silica (B1680970) gel column chromatography. The methodology covers thin-layer chromatography (TLC) for solvent system optimization, column packing, sample application, elution, and fraction analysis. Quantitative data is presented in tabular format for clarity, and a comprehensive workflow diagram is included to visualize the process. This protocol is designed to be a robust and reproducible method for obtaining high-purity 2-Methylhexanamide for research and development applications.
Introduction
2-Methylhexanamide is a simple amide that may be synthesized through various methods, such as the coupling of 2-methylhexanoic acid with an amine. The crude product from such reactions often contains unreacted starting materials, by-products, and other impurities. For applications in drug development and scientific research, a high degree of purity is essential. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This method separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] This document outlines a standard protocol for the purification of 2-Methylhexanamide using normal-phase silica gel chromatography.
Principle of Separation
Normal-phase column chromatography utilizes a polar stationary phase, typically silica gel, and a non-polar to moderately polar mobile phase (eluent).[2] Compounds in the crude mixture are adsorbed onto the silica gel surface. The eluent is then passed through the column, and the separation occurs based on the polarity of the compounds.
-
Non-polar compounds have weaker interactions with the polar silica gel and will travel down the column more quickly with the mobile phase.
-
Polar compounds have stronger interactions (like hydrogen bonding) with the silica gel, causing them to move down the column more slowly.
By carefully selecting the mobile phase composition, a clean separation between the desired 2-Methylhexanamide and impurities can be achieved.
Experimental Workflow
The overall process for the purification of 2-Methylhexanamide is depicted in the following workflow diagram.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylhexanamide. The described protocol is intended to serve as a comprehensive starting point for method development and validation in research and quality control environments. The methodology encompasses sample preparation, chromatographic conditions, and data analysis, presented in a clear and structured format to facilitate implementation.
Introduction
2-Methylhexanamide is a chemical compound with potential applications in various fields, including pharmaceuticals and material sciences. Accurate and reliable quantification of this analyte is crucial for ensuring product quality, understanding pharmacokinetic profiles, and conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such compounds. This application note provides a detailed protocol for a reversed-phase HPLC method coupled with UV detection for the determination of 2-Methylhexanamide.
Experimental
Materials and Reagents
-
2-Methylhexanamide reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (88%)
-
Sample matrix (e.g., plasma, reaction mixture)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methylhexanamide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Protein Precipitation for Plasma Samples):
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean vial for HPLC analysis.
Method Validation Parameters (Representative Data)
The following table summarizes typical performance characteristics for a validated HPLC method for a small molecule like 2-Methylhexanamide. Actual results may vary and should be established during in-house validation.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from matrix components |
Experimental Workflow and Diagrams
The overall workflow for the analysis of 2-Methylhexanamide is depicted in the following diagram.
References
Application Note: Analysis of 2-Methylhexanamide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 2-Methylhexanamide using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methylhexanamide is a simple branched-chain aliphatic amide, and its accurate detection and quantification are crucial in various research and development settings, including pharmaceutical and chemical synthesis quality control. The methodology detailed herein outlines sample preparation, GC-MS instrumental parameters, and data analysis guidelines to ensure reliable and reproducible results.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds such as 2-Methylhexanamide. The protocol described is designed for ease of implementation in a standard analytical laboratory.
Experimental Protocols
Sample and Standard Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for the preparation of both samples and calibration standards.
Materials:
-
2-Methylhexanamide standard (purity ≥98%)
-
Methanol (B129727), GC grade
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methylhexanamide standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-Methylhexanamide in methanol to an estimated concentration within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Final Preparation: Transfer the final diluted standards and sample solutions into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Parameters
The analysis can be performed on a standard GC-MS system. The following parameters are recommended and may be optimized for specific instrumentation.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | Rxi-624sil MS (or equivalent), 60 m x 0.32 mm ID, 1.8 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.1 mL/min (constant flow) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 1 min |
| Total Run Time | Approximately 14.5 minutes |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Interface Temperature | 260°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Solvent Delay | 6.5 min |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The quantitative data for 2-Methylhexanamide is summarized below. The retention time is an estimate based on the provided GC method and may vary between instruments. The mass fragments are predicted based on the structure of 2-Methylhexanamide and common fragmentation patterns of aliphatic amides.
Table 1: Quantitative Data for 2-Methylhexanamide
| Parameter | Value |
| Chemical Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Expected Retention Time (RT) | 8.0 - 10.0 min |
| Characteristic Mass Fragments (m/z) | 129 (M+), 114, 86, 72, 57, 44, 43 |
| Quantification Ion (SIM) | 72 |
| Qualifier Ions (SIM) | 44, 57 |
Predicted Mass Fragmentation:
The electron ionization of 2-Methylhexanamide is expected to produce a molecular ion peak (M+) at m/z 129. Key fragmentation pathways for aliphatic amides include alpha-cleavage and McLafferty rearrangement.
-
m/z 44: A prominent peak resulting from the cleavage of the C-C bond adjacent to the carbonyl group, forming the [CONH₂]⁺ ion.
-
m/z 72: This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen and subsequent cleavage.
-
m/z 57: Represents the butyl fragment [C₄H₉]⁺.
-
m/z 86: Loss of the propyl group.
-
m/z 114: Loss of a methyl group from the molecular ion.
-
m/z 43: Represents the propyl fragment [C₃H₇]⁺.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS analysis of 2-Methylhexanamide.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Methylhexanamide
ANYTOWN, USA – December 16, 2025 – For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, understanding the fragmentation patterns in mass spectrometry is critical for structural elucidation. This document provides detailed application notes and protocols for the interpretation of the mass spectrum fragmentation pattern of 2-Methylhexanamide, a seven-carbon aliphatic amide.
2-Methylhexanamide, with the molecular formula C₇H₁₅NO, has a monoisotopic mass of 129.1154 g/mol .[1] Its structure, featuring a branched alkyl chain, gives rise to a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. The primary fragmentation mechanisms for aliphatic amides include α-cleavage, McLafferty rearrangement, and cleavage at the branching point of the alkyl chain.
Predicted Fragmentation Pattern of 2-Methylhexanamide
One of the most common fragmentation pathways for primary amides is the cleavage of the R-CONH₂ bond, which would result in a fragment at m/z 44, corresponding to [CONH₂]⁺. Additionally, aliphatic amides containing a γ-hydrogen are known to undergo McLafferty rearrangement. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is another significant fragmentation route.
The following table summarizes the major predicted fragment ions for 2-Methylhexanamide.
| m/z | Ion Structure | Proposed Fragmentation Mechanism |
| 129 | [CH₃(CH₂)₃CH(CH₃)CONH₂]•⁺ | Molecular Ion (M•⁺) |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 86 | [M - C₃H₇]⁺ | Cleavage of the butyl group at the α-carbon. |
| 72 | [CH₃CHCONH₂]⁺ | α-cleavage with loss of a butyl radical. |
| 59 | [C₂H₅NO]⁺ | McLafferty Rearrangement |
| 44 | [CONH₂]⁺ | Cleavage of the bond between the carbonyl carbon and the α-carbon. |
| 43 | [C₃H₇]⁺ | Propyl cation resulting from cleavage of the alkyl chain. |
Experimental Protocols
To acquire the mass spectrum of 2-Methylhexanamide, a standard electron ionization gas chromatography-mass spectrometry (GC-MS) method would be employed.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of 2-Methylhexanamide in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (1 mL).
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Interpretation and Visualization
The resulting mass spectrum would be analyzed to identify the molecular ion peak and the key fragment ions as detailed in the table above. The relative abundances of these ions provide insights into the stability of the fragments and the preferred fragmentation pathways.
The fragmentation pathways of 2-Methylhexanamide can be visualized to better understand the relationships between the precursor ion and its product ions.
Caption: Predicted fragmentation pathway of 2-Methylhexanamide.
These detailed application notes and protocols provide a foundational framework for the mass spectrometric analysis of 2-Methylhexanamide. By understanding the predictable fragmentation patterns and employing standardized analytical protocols, researchers can confidently identify and characterize this and similar aliphatic amides in various matrices.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 2-Methylhexanamide, a simple branched-chain amide. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR spectra for this compound and related structures.
While experimental spectral data for 2-Methylhexanamide is not publicly available, this document utilizes predicted NMR data to provide a comprehensive guide. These predictions are based on established computational models and data from structurally similar compounds, offering a reliable reference for spectral assignment and analysis.
Predicted NMR Data for 2-Methylhexanamide
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Methylhexanamide. These values are calculated based on standard NMR prediction algorithms and should be considered as estimates. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for 2-Methylhexanamide (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1' (CH₃) | 0.91 | Triplet | 7.2 | 3H |
| H-2 | 2.15 | Sextet | 6.8 | 1H |
| H-3 | 1.45 - 1.65 | Multiplet | - | 2H |
| H-4 | 1.25 - 1.40 | Multiplet | - | 2H |
| H-5 | 1.25 - 1.40 | Multiplet | - | 2H |
| H-6 | 0.90 | Triplet | 7.0 | 3H |
| NH₂ | 5.50 - 6.50 | Broad Singlet | - | 2H |
| 2-CH₃ | 1.15 | Doublet | 6.8 | 3H |
Table 2: Predicted ¹³C NMR Data for 2-Methylhexanamide (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 178.5 |
| C-2 | 43.0 |
| C-3 | 35.0 |
| C-4 | 29.5 |
| C-5 | 22.8 |
| C-6 | 14.0 |
| 2-CH₃ | 17.5 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Methylhexanamide.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 2-Methylhexanamide.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should not react with the analyte.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added to the sample.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration. A value of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width: A spectral width of 12-16 ppm is usually sufficient for ¹H NMR of organic molecules.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the spectrometer for ¹³C observation.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.
-
Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative ¹³C NMR. For quantitative analysis, a longer delay is necessary.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width: A spectral width of 200-240 ppm is standard for ¹³C NMR.
-
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis in ¹H NMR.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the 2-Methylhexanamide molecule based on their chemical shifts, multiplicities, and coupling constants, using the predicted data as a guide.
Visualizations
The following diagrams illustrate the molecular structure of 2-Methylhexanamide and a typical workflow for its NMR analysis.
Caption: Molecular structure of 2-Methylhexanamide.
Caption: General workflow for NMR analysis.
Application of 2-Methylhexanamide in Organic Synthesis: A General Overview of Amide Synthesis
Initial research indicates a notable scarcity of published literature detailing the specific applications of 2-Methylhexanamide in organic synthesis. While this particular substituted amide does not appear to be a commonly utilized reagent or synthetic building block in publicly available scientific databases and patent literature, this document will provide a comprehensive overview of general and robust methods for the synthesis of amides. The protocols and data presented herein are representative of standard laboratory procedures for the formation of the amide functional group and can be considered as foundational for the potential synthesis and application of 2-Methylhexanamide and its derivatives.
I. Introduction to Amide Synthesis
Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, polymers, and a vast array of pharmaceuticals. The synthesis of amides, such as 2-Methylhexanamide, can be broadly approached through the reaction of a carboxylic acid derivative with an amine. The choice of synthetic route often depends on the stability of the starting materials, desired yield, and the overall complexity of the target molecule.
II. General Methods for Amide Synthesis
Several well-established methods exist for the preparation of amides. These can be broadly categorized into:
-
Acylation of Amines with Activated Carboxylic Acid Derivatives: This is the most common approach and involves the reaction of an amine with an activated form of a carboxylic acid, such as an acyl chloride, acid anhydride, or ester.
-
Direct Amidation of Carboxylic Acids: This method involves the direct coupling of a carboxylic acid and an amine, typically facilitated by a coupling reagent or through thermal dehydration.
A. Synthesis via Acyl Chlorides (Schotten-Baumann Reaction)
The reaction of an amine with an acyl chloride is a highly reliable method for amide synthesis.[1] The reaction is typically rapid and high-yielding. To prepare 2-Methylhexanamide via this route, one would start with 2-methylhexanoyl chloride and ammonia (B1221849) or a protected amine.
Experimental Protocol: General Synthesis of a Primary Amide from an Acyl Chloride
-
Reaction Setup: A solution of the amine (e.g., ammonia or an ammonium (B1175870) salt) in a suitable solvent (e.g., dichloromethane (B109758), diethyl ether, or a biphasic system with aqueous base) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Addition of Acyl Chloride: The acyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled amine solution. The reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide) to neutralize the HCl byproduct.[1]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is typically washed with dilute acid (to remove excess amine and base), water, and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
B. Synthesis via Direct Amidation of Carboxylic Acids
Directly reacting a carboxylic acid with an amine to form an amide is an atom-economical approach, but it requires overcoming a significant energy barrier and the formation of a stable ammonium carboxylate salt. This is typically achieved by using coupling reagents or by heating to drive off water.
1. Using Coupling Reagents:
Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP).
Experimental Protocol: General Synthesis of an Amide using a Carbodiimide Coupling Reagent
-
Reaction Setup: The carboxylic acid (1.0 eq), amine (1.0-1.2 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) in a round-bottom flask under an inert atmosphere.
-
Reaction: The reaction is typically stirred at room temperature for several hours to overnight.
-
Workup: The urea (B33335) byproduct formed from the coupling reagent is often insoluble and can be removed by filtration. The filtrate is then subjected to a standard aqueous workup.
-
Purification: The crude amide is purified by recrystallization or column chromatography.
2. Thermal Dehydration:
Heating an ammonium carboxylate salt can drive the dehydration to form an amide. This method is generally less common due to the high temperatures required, which can lead to side reactions and decomposition.
III. Quantitative Data on General Amide Synthesis
The yield and purity of amide synthesis are highly dependent on the specific substrates, reaction conditions, and purification methods. The following table provides a general comparison of the common methods.
| Synthesis Method | Typical Reagents | Typical Yield (%) | Advantages | Disadvantages |
| From Acyl Chlorides | Acyl chloride, Amine, Base | 80-95 | High reactivity, generally high yields. | Acyl chlorides can be moisture-sensitive and corrosive. |
| From Acid Anhydrides | Acid anhydride, Amine | 70-90 | Less reactive than acyl chlorides, easier to handle. | Lower atom economy as one equivalent of carboxylic acid is lost. |
| From Esters | Ester, Amine | 50-80 | Esters are generally stable and readily available. | Often requires heating or catalysis; can be slow. |
| Direct Amidation (Coupling) | Carboxylic acid, Amine, Coupling agent | 70-95 | Mild reaction conditions, high yields. | Coupling reagents can be expensive and produce byproducts that need to be removed. |
| Direct Amidation (Thermal) | Carboxylic acid, Amine | 40-70 | Atom economical, no additional reagents. | Requires high temperatures, limited substrate scope. |
IV. Potential Applications in Drug Development and Research
While specific applications for 2-Methylhexanamide are not well-documented, amides as a functional group are of paramount importance in drug development. The amide bond is a key structural feature in many blockbuster drugs. The incorporation of a lipophilic alkyl chain, such as the one present in 2-Methylhexanamide, can modulate a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Should 2-Methylhexanamide be used as a building block, it could impart increased lipophilicity to a parent molecule, potentially enhancing its ability to cross cell membranes.
V. Conclusion
The synthesis of 2-Methylhexanamide can be achieved through various established methods for amide formation. Although this specific compound has not been extensively studied or utilized in the available literature, the general protocols for synthesizing amides from carboxylic acid derivatives or directly from carboxylic acids are well-understood and highly versatile. For researchers and professionals in drug development, the value of a simple amide like 2-Methylhexanamide would likely lie in its potential as a fragment or building block for the construction of more complex molecules with tailored physicochemical properties. Further research would be required to explore and establish any unique reactivity or biological activity of 2-Methylhexanamide itself.
References
Application Notes and Protocols: The Role of 2-Methylhexanamide and Structurally Related Compounds as Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylhexanamide and its structural analogs as key intermediates in the synthesis of pharmaceutically active compounds, with a particular focus on the development of anticonvulsant agents. The protocols and data presented are compiled from established synthetic methodologies and structure-activity relationship studies.
Introduction: Branched-Chain Amides in Medicinal Chemistry
2-Methylhexanamide belongs to the class of branched-chain aliphatic amides. This structural motif is of significant interest in medicinal chemistry due to its influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. The branching at the alpha-position to the carbonyl group, as seen in 2-methylhexanamide, can impact metabolic stability, lipophilicity, and interaction with biological targets. A notable class of drugs where this structural feature is prominent is in anticonvulsant agents, such as valpromide (B1683473) and its derivatives.[1] Valpromide, the amide of valproic acid, and its analogs have been extensively studied for their antiepileptic activity.[1][2][3][4]
Application: Intermediate for the Synthesis of Valpromide Analogs with Anticonvulsant Activity
2-Methylhexanamide serves as a valuable, albeit not directly cited in all literature, intermediate scaffold for the conceptual design and synthesis of novel anticonvulsant agents. The general synthetic strategy involves the preparation of a branched-chain carboxylic acid, followed by its conversion to the corresponding amide. This process is exemplified by the synthesis of various valpromide derivatives.
General Synthesis Pathway:
The synthesis of branched-chain amides like 2-methylhexanamide and its analogs typically follows a two-step process starting from a suitable carboxylic acid.
Caption: General synthesis of 2-Methylhexanamide.
Experimental Protocol: Synthesis of 2-Methylhexanamide
This protocol is a representative procedure for the synthesis of primary amides from carboxylic acids.
Materials:
-
2-Methylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous ammonia (28-30%)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Step 1: Formation of 2-Methylhexanoyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 2-methylhexanoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Formation of 2-Methylhexanamide
-
Cool a flask containing concentrated aqueous ammonia (excess) in an ice bath.
-
Slowly add the crude 2-methylhexanoyl chloride to the cold, stirred ammonia solution. A white precipitate of 2-methylhexanamide will form.
-
Continue stirring the mixture in the ice bath for 30 minutes and then at room temperature for 1 hour.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylhexanamide.
Quantitative Data: Structure-Activity and Pharmacokinetic Relationships of Valpromide Analogs
The following table summarizes the pharmacokinetic parameters and anticonvulsant activity of various valpromide derivatives, highlighting the influence of the branched alkyl amide structure.[1]
| Compound | Structure | Clearance (mL/h/kg) | Half-life (h) | Anticonvulsant Activity (ED₅₀, mg/kg) |
| Valpromide (VPD) | CH₃(CH₂)₂CH(CONH₂)CH(CH₃)₂ | 105 ± 15 | 1.8 ± 0.3 | 50 |
| Methylpentylacetamide (MPD) | CH₃(CH₂)₄CH(CH₃)CONH₂ | 230 ± 30 | 0.9 ± 0.1 | > 100 |
| Ethylbutylacetamide (EBD) | CH₃(CH₂)₃CH(C₂H₅)CONH₂ | 110 ± 20 | 1.7 ± 0.2 | 60 |
| Propylisopropylacetamide (PID) | (CH₃)₂CHCH(C₃H₇)CONH₂ | 95 ± 10 | 2.0 ± 0.4 | 35 |
Data adapted from Haj-Yehia, A., & Bialer, M. (1989). Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity. Pharmaceutical research, 6(8), 683-689.[1]
Logical Relationship: Structure and Anticonvulsant Activity
The data suggests a relationship between the branching of the alkyl chain and the anticonvulsant activity.
Caption: Impact of structure on anticonvulsant activity.
Signaling Pathways: Putative Mechanism of Action of Valproate-related Anticonvulsants
While 2-methylhexanamide itself is an intermediate, the resulting pharmaceutical compounds, particularly valproate and its amides, are believed to exert their anticonvulsant effects through multiple mechanisms. The primary proposed mechanism involves the enhancement of GABAergic neurotransmission.
Caption: Proposed mechanism of valproate anticonvulsants.
Conclusion
2-Methylhexanamide and related branched-chain amides are important intermediates in the synthesis of potential pharmaceutical agents, particularly in the field of anticonvulsants. The synthetic protocols provided offer a general framework for the preparation of these compounds, while the presented data underscores the critical role of structural modifications in modulating their pharmacokinetic and pharmacodynamic profiles. Further exploration of this chemical space may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8829242B2 - Amide derivatives of valproic acid and uses thereof - Google Patents [patents.google.com]
- 3. ispub.com [ispub.com]
- 4. Pharmacokinetic analysis of the structural requirements for forming "stable" analogues of valpromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimicrobial Properties of 2-Methylhexanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylhexanamide and its derivatives represent a class of branched-chain fatty acid amides with potential as novel antimicrobial agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the cell membranes of microorganisms.[1] The structural characteristics of these molecules, such as chain length and branching, play a crucial role in their biological activity.[2][3] This document provides detailed protocols for the evaluation of the antimicrobial efficacy of 2-Methylhexanamide derivatives, along with data presentation guidelines and visualizations to aid in research and development.
While specific antimicrobial data for 2-Methylhexanamide derivatives is not extensively available in public literature, the provided protocols are based on established methods for testing fatty acid amides.[1] The illustrative data presented is hypothetical and serves to guide researchers in structuring their experimental findings.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following table provides a template for presenting Minimum Inhibitory Concentration (MIC) values.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of 2-Methylhexanamide Derivatives against Various Microorganisms
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 2-Methylhexanamide | 128 | >256 | >256 |
| Derivative A (e.g., N-aryl substituted) | 64 | 128 | 256 |
| Derivative B (e.g., N-heterocyclic substituted) | 32 | 64 | 128 |
| Vancomycin (Control) | 1 | - | - |
| Ciprofloxacin (Control) | - | 0.25 | - |
| Amphotericin B (Control) | - | - | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
2-Methylhexanamide derivatives
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the 2-Methylhexanamide derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Prepare stock solutions of control antibiotics in appropriate solvents.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well in the series.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (broth only).
-
Include a growth control well (broth and inoculum, no compound).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent that kills 99.9% of the initial inoculum.
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (B569324) (TSA) plates or other suitable agar medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation.
-
-
Reading Results:
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of 2-Methylhexanamide derivatives.
Caption: Workflow for MIC and MBC Determination.
Proposed Mechanism of Action
The antimicrobial activity of fatty acid amides is generally believed to involve the disruption of the bacterial cell membrane. The lipophilic alkyl chain of the molecule inserts into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed Mechanism of Action.
References
Application Notes and Protocols: Screening 2-Methylhexanamide Derivatives for Potential Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern drug discovery. Amide derivatives have garnered significant attention due to their diverse biological activities, including potential antitumor properties. This document provides a detailed framework for the initial screening of a novel class of compounds, 2-Methylhexanamide derivatives, to evaluate their potential as anticancer agents.
The following protocols outline a systematic approach to assess the cytotoxic and apoptotic effects of these derivatives on cancer cell lines. The methodologies described include the MTT assay for cell viability, Annexin V-FITC/Propidium Iodide staining for apoptosis detection, and cell cycle analysis via flow cytometry. A hypothetical signaling pathway, the PI3K/Akt pathway, which is frequently dysregulated in cancer and a common target for small molecule inhibitors, is also presented as a potential mechanism of action for investigation.[1][2][3][4][5]
Synthesis of 2-Methylhexanamide Derivatives
A library of N-substituted 2-Methylhexanamide derivatives can be synthesized through the reaction of 2-methylhexanoyl chloride with a variety of primary and secondary amines. The general synthetic scheme is as follows:
-
Step 1: Activation of 2-Methylhexanoic Acid: 2-Methylhexanoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the more reactive 2-methylhexanoyl chloride.
-
Step 2: Amide Bond Formation: The synthesized 2-methylhexanoyl chloride is then reacted with a diverse panel of amines (aliphatic, aromatic, heterocyclic) in the presence of a base to yield the corresponding N-substituted 2-Methylhexanamide derivatives.
-
Step 3: Purification: The synthesized compounds are purified using techniques such as column chromatography or recrystallization to ensure high purity for biological screening.
Experimental Protocols
A tiered screening approach is recommended to efficiently identify promising lead compounds.
Primary Screening: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8][9][10] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-Methylhexanamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Secondary Screening: Apoptosis and Cell Cycle Analysis
Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action.
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[13]
PI can be used to determine the DNA content of cells, allowing for the analysis of cell cycle distribution. This assay helps to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[14][15] Store at 4°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[14]
-
Incubation: Incubate for 15-30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison of the activity of the different 2-Methylhexanamide derivatives.
Table 1: Cytotoxicity of 2-Methylhexanamide Derivatives against Cancer Cell Lines (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 2-MH-001 | >100 | >100 | >100 |
| 2-MH-002 | 45.2 | 68.1 | 55.7 |
| 2-MH-003 | 12.5 | 22.8 | 18.3 |
| 2-MH-004 | 5.8 | 9.1 | 7.4 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Table 2: Apoptosis and Cell Cycle Analysis of Lead Compound 2-MH-004 (at IC₅₀ concentration)
| Cell Line | % Apoptotic Cells (Annexin V+) | % G2/M Arrest |
| MCF-7 | 65.4 | 58.2 |
| A549 | 58.9 | 51.7 |
| HCT116 | 61.2 | 55.9 |
Visualizations
Diagrams illustrating the experimental workflow and a potential signaling pathway can aid in understanding the screening process and the compound's mechanism of action.
Caption: Experimental workflow for screening 2-Methylhexanamide derivatives.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols detailed in this application note provide a robust and systematic approach for the initial in vitro screening of 2-Methylhexanamide derivatives for anticancer activity. By employing a tiered screening strategy, researchers can efficiently identify promising lead compounds and gain initial insights into their mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate the therapeutic potential of any identified hits.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. kumc.edu [kumc.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylhexanamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylhexanamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 2-Methylhexanamide?
A1: 2-Methylhexanamide is typically synthesized from 2-methylhexanoic acid. The most common methods involve the activation of the carboxylic acid followed by amidation. Key routes include:
-
Acid Chloride Formation followed by Amination: 2-methylhexanoic acid is converted to 2-methylhexanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ammonia (B1221849) (or an ammonia source) to form the amide.
-
Peptide Coupling Reagents: Direct amidation of 2-methylhexanoic acid with ammonia can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others. These reagents activate the carboxylic acid in situ to facilitate the reaction with ammonia.
-
Reductive Amination: While less direct, reductive amination of a related keto-aldehyde could be a potential route, this is generally more complex for this specific target.[1]
Q2: What are the critical parameters to control during the synthesis of 2-Methylhexanamide?
A2: To ensure a high yield and purity, the following parameters are critical:
-
Temperature: Many amidation reactions are exothermic. Controlling the temperature, often by cooling the reaction mixture (e.g., 0 °C), is crucial to prevent side reactions.
-
Reagent Purity: The purity of starting materials, especially 2-methylhexanoic acid and the aminating agent, is vital. Impurities can lead to unwanted byproducts.
-
Solvent Selection: Anhydrous and inert solvents are often necessary, particularly when using reactive intermediates like acid chlorides, to prevent hydrolysis back to the carboxylic acid.
-
Stoichiometry: The molar ratio of reactants should be carefully controlled. For instance, when using a coupling reagent, the stoichiometry between the acid, ammonia source, and the coupling agent is critical for optimal conversion.
Q3: What are potential side products, and how can their formation be minimized?
A3: Common side products can include:
-
Urea (B33335) derivatives (with carbodiimide (B86325) coupling agents): When using DCC or EDC, the corresponding urea byproduct is formed. Most of this can be removed by filtration.
-
Over-acylation (if using an amine instead of ammonia): If a primary or secondary amine is used instead of ammonia, there is a possibility of forming a di- or tri-alkylated amine if the reaction conditions are not well-controlled.
-
Self-condensation products: While less common for amidation, some starting materials under certain conditions might undergo self-condensation.[2]
Minimizing these byproducts can be achieved by controlling the reaction temperature, using the correct stoichiometry of reagents, and ensuring an inert atmosphere if moisture-sensitive reagents are used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Inactive starting material or reagents.2. Incomplete reaction.3. Sub-optimal reaction temperature.4. Hydrolysis of reactive intermediates. | 1. Verify the purity and activity of 2-methylhexanoic acid, coupling agents, and ammonia source.2. Monitor the reaction progress using TLC or other analytical techniques to determine the optimal reaction time.3. Optimize the reaction temperature. Some reactions require initial cooling followed by warming to room temperature.4. Ensure all glassware is flame-dried and use anhydrous solvents, especially when working with acid chlorides. |
| Formation of Multiple Products (Low Purity) | 1. Presence of impurities in starting materials.2. Side reactions due to incorrect temperature or stoichiometry.3. Degradation of product or reagents. | 1. Purify starting materials before use.2. Carefully control the addition rate of reagents and maintain the optimal reaction temperature.3. Ensure the work-up procedure is appropriate and does not lead to product degradation. Consider purification by column chromatography or recrystallization. |
| Difficulty in Product Isolation | 1. Product is too soluble in the work-up solvent.2. Emulsion formation during extraction.3. Product is an oil instead of a solid. | 1. Choose an appropriate solvent for extraction that maximizes product recovery.2. To break emulsions, try adding brine or filtering the mixture through celite.3. If the product is an oil, purification by column chromatography is often the best approach. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylhexanamide via Acid Chloride
Materials:
-
2-Methylhexanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous ammonia (NH₄OH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methylhexanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Amidation: In a separate flask, cool an excess of aqueous ammonia in an ice bath. Slowly add the freshly prepared 2-methylhexanoyl chloride solution to the cold ammonia solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methylhexanamide. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Methylhexanamide using EDC Coupling
Materials:
-
2-Methylhexanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 0.5 M in dioxane)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylhexanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Amidation: Add the ammonia solution (1.5 eq) to the reaction mixture and stir at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on 2-Methylhexanamide Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Coupling Reagent | SOCl₂ | ~85-95 | EDC/HOBt | ~70-90 | Acid chloride route is often high yielding but requires harsher conditions. |
| Solvent | Anhydrous DCM | High | THF with 1% water | Low | Reactive intermediates like acid chlorides are sensitive to water. |
| Temperature | 0 °C to RT | High | 50 °C | Moderate | Higher temperatures can lead to side reactions and degradation. |
| Ammonia Source | Gaseous NH₃ | High | Aqueous NH₄OH | Moderate-High | Anhydrous conditions with gaseous ammonia can improve yield by avoiding hydrolysis. |
Visualizations
Caption: Synthetic pathways for 2-Methylhexanamide.
Caption: Troubleshooting workflow for low yield.
References
Optimizing reaction conditions for the synthesis of 2-Methylhexanamide.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methylhexanamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Methylhexanamide, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction is showing a low yield of 2-Methylhexanamide. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of 2-Methylhexanamide can stem from several factors, primarily related to the choice of synthetic route. The direct conversion of 2-methylhexanoic acid with ammonia (B1221849) is thermodynamically unfavorable and requires high temperatures, which can lead to side reactions.[1] More commonly, the carboxylic acid is first activated.
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Inefficient Carboxylic Acid Activation: If you are using an activating agent (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide (B86325) like EDC), incomplete activation will result in unreacted starting material.
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Solution: Ensure your activating agent is fresh and used in the correct stoichiometric amount (often a slight excess). For acyl chloride formation, ensure the reaction goes to completion before adding the ammonia source. When using coupling agents like EDC, additives such as HOBt can improve efficiency and suppress side reactions.[2]
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Suboptimal Reaction Temperature: Amide formation is temperature-dependent.
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Solution: For the reaction of an activated carboxylic acid derivative with an amine source, the reaction is often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3] Excessively high temperatures can promote side reactions and degradation.
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Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate (e.g., acyl chloride) back to the carboxylic acid, reducing the yield of the desired amide.
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
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Q2: I am observing the formation of significant impurities alongside my 2-Methylhexanamide product. How can I minimize these?
A2: Impurity formation is a common issue. The nature of the impurity can give clues as to the underlying problem.
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Unreacted Starting Material: This is often due to the reasons outlined for low yield.
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Solution: Refer to the solutions for low yield, focusing on efficient activation and optimal reaction conditions.
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Side Reactions from High Temperatures: As mentioned, excessive heat can lead to decomposition or alternative reaction pathways.
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Solution: Carefully control the reaction temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.
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Hydrolysis of the Product: While amides are generally stable, they can be hydrolyzed back to the carboxylic acid under harsh acidic or basic workup conditions.
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Solution: Use mild workup procedures. A neutral or slightly basic aqueous wash is often sufficient to remove unreacted starting materials and byproducts.
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Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A3: A stalled reaction can be frustrating. Here are a few things to consider:
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Poor Quality Reagents: Degradation of the starting materials or coupling agents can lead to an inactive reaction.
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Solution: Use fresh, high-purity reagents. 2-Methylhexanoic acid and the amine source should be of high quality.
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Inadequate Mixing: In a heterogeneous reaction mixture, poor mixing can limit the interaction between reactants.
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Solution: Ensure efficient stirring throughout the reaction.
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Catalyst Deactivation: If using a catalyst, it may have been poisoned by impurities in the starting materials or solvent.
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Solution: Ensure the purity of all reaction components. In some cases, adding a fresh portion of the catalyst may restart the reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Methylhexanamide?
A1: A highly reliable method is the conversion of 2-methylhexanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an ammonia source (e.g., aqueous ammonia or ammonia gas). This two-step, one-pot procedure is generally high-yielding. Alternatively, direct amidation using coupling agents like EDC with HOBt is also a very effective method.
Q2: Which solvent is best for the synthesis of 2-Methylhexanamide?
A2: The choice of solvent depends on the specific synthetic route. For the acyl chloride route, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used. For coupling agent-mediated reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed. The solvent should be chosen to ensure the solubility of the reactants and intermediates.
Q3: How can I effectively purify the crude 2-Methylhexanamide product?
A3: Purification can typically be achieved through a combination of techniques. An initial aqueous workup can remove water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities.
Data Presentation
The following tables provide representative data on the impact of various reaction parameters on the yield of aliphatic amides, which can be used as a guideline for optimizing the synthesis of 2-Methylhexanamide.
Table 1: Effect of Coupling Agent on Amide Yield
| Coupling Agent | Additive | Solvent | Temperature (°C) | Representative Yield (%) |
| EDC | HOBt | DMF | 0 to RT | 85-95 |
| DCC | HOBt | DCM | 0 to RT | 80-90 |
| HATU | - | DMF | 0 to RT | 90-98 |
| Thionyl Chloride | - | DCM | 0 to RT | 88-96 |
Data is representative for the synthesis of primary aliphatic amides from carboxylic acids.
Table 2: Influence of Solvent on Amide Synthesis Yield
| Solvent | Dielectric Constant | Representative Yield (%) |
| Dichloromethane (DCM) | 9.1 | 85-92 |
| Tetrahydrofuran (THF) | 7.6 | 82-90 |
| Acetonitrile | 37.5 | 88-95 |
| Dimethylformamide (DMF) | 36.7 | 90-98 |
Yields are based on a typical EDC/HOBt coupling reaction.
Table 3: Impact of Reaction Time on Yield and Purity
| Reaction Time (hours) | Representative Yield (%) | Representative Purity (%) |
| 2 | 75 | 98 |
| 6 | 88 | 95 |
| 12 | 92 | 92 |
| 24 | 92 | 89 |
Data suggests that while longer reaction times can increase yield, they may also lead to the formation of byproducts, thus reducing purity.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylhexanamide via Acyl Chloride Intermediate
This protocol describes a general procedure for the synthesis of 2-Methylhexanamide from 2-methylhexanoic acid.
Materials:
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2-Methylhexanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM)
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Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Ice bath
Procedure:
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Acyl Chloride Formation:
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylhexanoic acid (1.0 eq) in anhydrous DCM.
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Cool the solution in an ice bath.
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Slowly add thionyl chloride (1.2 eq) to the solution via a dropping funnel.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary to ensure completion.
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-
Amidation:
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Cool the reaction mixture back down to 0 °C in an ice bath.
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Slowly and carefully add concentrated ammonium hydroxide (3.0 eq) to the flask. Caution: This reaction is exothermic and will produce HCl gas, which will react with the ammonia. Ensure good ventilation in a fume hood.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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-
Workup and Purification:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Methylhexanamide.
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The crude product can be further purified by recrystallization or column chromatography.
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Visualizations
Caption: Experimental workflow for the synthesis of 2-Methylhexanamide.
Caption: Troubleshooting decision tree for 2-Methylhexanamide synthesis.
References
Identifying and removing impurities from 2-Methylhexanamide.
Technical Support Center: 2-Methylhexanamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 2-Methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a typical synthesis of 2-Methylhexanamide?
A1: The most common impurities depend on the synthetic route. A frequent method for synthesizing 2-Methylhexanamide is the reaction of 2-methylhexanoyl chloride (derived from 2-methylhexanoic acid) with ammonia. In this case, the primary impurities are typically:
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Unreacted 2-methylhexanoic acid: The starting material for the synthesis of the acid chloride.
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Unreacted 2-methylhexanoyl chloride: The intermediate in the reaction.
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By-products: These can arise from side reactions, though in this specific synthesis, they are less common if the reaction is carried out under standard conditions.
Q2: Which analytical techniques are most effective for identifying these impurities?
A2: A combination of spectroscopic and chromatographic techniques is recommended for the unambiguous identification of impurities:
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Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the purity of your sample and to determine a suitable solvent system for column chromatography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify the main component and impurities.
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Infrared (IR) Spectroscopy: Useful for identifying the presence of the amide functional group in the product and the carboxylic acid group in the starting material impurity.
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Mass Spectrometry (MS): Helps to confirm the molecular weight of the product and identify the mass of any impurities.
Q3: What are the recommended methods for purifying crude 2-Methylhexanamide?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
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Recrystallization: Often the most efficient method for removing small amounts of impurities from a solid product. A suitable solvent or solvent system is one in which the 2-Methylhexanamide is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
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Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities. Silica (B1680970) gel is a common stationary phase for the purification of amides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-Methylhexanamide.
Problem 1: My TLC plate shows multiple spots after the reaction.
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Question: I've run a TLC of my crude 2-Methylhexanamide, and I see more than one spot. What do they represent?
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Answer: Multiple spots on a TLC plate indicate the presence of impurities. For 2-Methylhexanamide synthesized from 2-methylhexanoic acid, the spots could correspond to:
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2-Methylhexanamide (Product): This is your desired compound.
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2-Methylhexanoic Acid (Starting Material): This is a common impurity if the initial reaction to form the acid chloride was incomplete or if the acid chloride hydrolyzed back to the acid.
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Baseline Spot: A spot that does not move from the baseline could indicate highly polar impurities or salts.
To identify the spots, you can run a co-spotted TLC with your crude product and the 2-methylhexanoic acid starting material.
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Problem 2: How can I differentiate between 2-Methylhexanamide and 2-methylhexanoic acid using spectroscopy?
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Question: My product is contaminated with the starting carboxylic acid. How can I confirm this using NMR, IR, and MS?
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Answer: You can use the following spectroscopic data to distinguish between your product and the starting material impurity.
Table 1: Spectroscopic Data for 2-Methylhexanamide and 2-Methylhexanoic Acid
| Technique | 2-Methylhexanamide (Expected) | 2-Methylhexanoic Acid (Impurity)[1][2][3][4][5] |
| ¹H NMR | - NH₂ protons: Broad singlet around 5.5-7.5 ppm.- CH proton (alpha to C=O): Multiplet around 2.0-2.4 ppm.- Alkyl protons: Multiplets and triplets between 0.8-1.7 ppm. | - COOH proton: Very broad singlet, typically >10 ppm.- CH proton (alpha to C=O): Multiplet around 2.3-2.6 ppm.- Alkyl protons: Multiplets and triplets between 0.9-1.8 ppm. |
| ¹³C NMR | - C=O (amide): ~178-182 ppm.- CH (alpha to C=O): ~40-45 ppm.- Alkyl carbons: ~14-35 ppm. | - C=O (acid): ~180-185 ppm.- CH (alpha to C=O): ~40-45 ppm.- Alkyl carbons: ~14-35 ppm. |
| IR | - N-H stretch: Two bands around 3350 and 3180 cm⁻¹.- C=O stretch (Amide I): Strong band around 1640-1680 cm⁻¹.- N-H bend (Amide II): Around 1620-1650 cm⁻¹. | - O-H stretch: Very broad band from 2500-3300 cm⁻¹.- C=O stretch: Strong band around 1700-1725 cm⁻¹. |
| MS (EI) | - Molecular Ion (M⁺): m/z = 129.- Key Fragments: Loss of NH₂ (m/z = 113), McClafferty rearrangement (m/z = 59). | - Molecular Ion (M⁺): m/z = 130.- Key Fragments: Loss of OH (m/z = 113), loss of COOH (m/z = 85), McClafferty rearrangement (m/z = 74). |
Problem 3: My recrystallization is not working. The product either oils out or doesn't crystallize at all.
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Question: I'm having trouble recrystallizing my 2-Methylhexanamide. What can I do?
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Answer:
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Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of your solid, or if the solution is supersaturated with impurities.
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Solution: Try a lower-boiling point solvent or a two-solvent system. For amides, a mixture of a polar solvent (like ethanol (B145695) or acetone) and a non-polar solvent (like hexanes or diethyl ether) can be effective.
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No Crystallization: This can occur if the solution is not saturated, if it's too pure (supersaturated), or if cooling is too rapid.
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Solution:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 2-Methylhexanamide.
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Increase Concentration: If the solution is not saturated, evaporate some of the solvent and allow it to cool again.
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Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
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Experimental Protocols
Protocol 1: Purification of 2-Methylhexanamide by Recrystallization (Two-Solvent System)
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Solvent Selection: A common solvent pair for amides is ethanol and water.
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Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Methylhexanamide in the minimum amount of hot ethanol.
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Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification of 2-Methylhexanamide by Column Chromatography
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TLC Analysis: Develop a solvent system using Thin-Layer Chromatography. A good starting point for amides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The ideal solvent system will give the 2-Methylhexanamide an Rf value of approximately 0.3-0.4.
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Column Packing: Pack a chromatography column with silica gel using the chosen solvent system as the eluent.
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Sample Loading: Dissolve the crude 2-Methylhexanamide in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with the solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methylhexanamide.
Visualizations
References
- 1. 2-methylhexanoic acid(4536-23-6) MS [m.chemicalbook.com]
- 2. 2-methylhexanoic acid(4536-23-6) IR Spectrum [chemicalbook.com]
- 3. 2-Methylhexanoic Acid | C7H14O2 | CID 20653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-methylhexanoic acid(4536-23-6) 1H NMR [m.chemicalbook.com]
- 5. Hexanoic acid, 2-methyl- [webbook.nist.gov]
Common side products in the synthesis of 2-Methylhexanamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-Methylhexanamide?
A1: 2-Methylhexanamide can be synthesized through several common pathways, including:
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From 2-Methylhexanoic Acid: This involves the direct reaction of 2-methylhexanoic acid with ammonia (B1221849) or an amine. The reaction can be facilitated by high temperatures to drive off water or by using coupling agents at milder temperatures.
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From 2-Methylhexanoyl Chloride: This is a vigorous reaction where the acyl chloride is treated with ammonia or an amine.
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The Ritter Reaction: This method involves reacting a suitable precursor, such as a 2-methylhexene derivative or a corresponding alcohol, with a nitrile in the presence of a strong acid.[1][2]
Q2: I am experiencing a low yield in my 2-Methylhexanamide synthesis. What are the potential causes?
A2: Low yields in amidation reactions can arise from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
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Side reactions: The formation of unwanted side products consumes starting materials and reduces the yield of the desired amide.
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Product loss during workup: The purification process, including extractions and chromatography, can lead to a loss of product.
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Suboptimal reaction conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield.
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Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
Q3: How can I purify the crude 2-Methylhexanamide product?
A3: Purification of 2-Methylhexanamide can typically be achieved through the following methods:
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Recrystallization: This is a common method for purifying solid amides. The choice of solvent is critical for effective purification.
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Column Chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography is often employed. The eluent system should be optimized to achieve good separation.
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Distillation: If the amide is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of 2-Methylhexanamide.
Issue 1: Presence of Unreacted Starting Material
| Potential Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction using TLC or GC to determine the optimal reaction time. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions. |
| Inefficient activation of the carboxylic acid (if applicable). | If using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount. Consider screening different coupling agents. |
| Poor nucleophilicity of the amine/ammonia. | Ensure the amine is not protonated (e.g., present as a hydrochloride salt) by using a non-nucleophilic base to liberate the free amine. |
Issue 2: Formation of an Unknown Impurity Detected by GC-MS
| Potential Cause | Suggested Solution |
| Side reactions due to reaction conditions. | Analyze the mass spectrum of the impurity to hypothesize its structure. Common side products can arise from elimination, rearrangement, or reaction with the solvent. Adjusting reaction conditions (e.g., temperature, solvent, catalyst) can minimize the formation of specific impurities. |
| Contaminated starting materials. | Analyze the purity of the starting materials by GC-MS or other appropriate analytical techniques. Purify the starting materials if necessary. |
| Degradation of the product. | If the product is unstable under the reaction or workup conditions, consider milder reaction conditions or a modified workup procedure. |
Common Side Products and Their Formation
The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of potential side products for different synthetic pathways to 2-Methylhexanamide.
Synthesis from 2-Methylhexanoyl Chloride and Ammonia
This method is generally high-yielding but can be vigorous.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Ammonium (B1175870) chloride | Reaction of the liberated HCl with excess ammonia. | This is an expected byproduct and is typically removed by an aqueous workup. |
| Over-alkylation products (if using a primary or secondary amine) | The initially formed amide can be further alkylated by the acyl chloride. | Use a sufficient excess of the amine to favor the formation of the primary amide. |
Experimental Protocol:
A general procedure involves the slow addition of 2-methylhexanoyl chloride to a cooled, concentrated solution of ammonia in a suitable solvent like dichloromethane (B109758) or diethyl ether. The reaction is typically exothermic and should be controlled with an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature. The workup involves washing with water to remove ammonium chloride, followed by extraction of the amide into an organic solvent.
Synthesis from 2-Methylhexanoic Acid and Ammonia (High Temperature)
This route involves heating the ammonium salt of the carboxylic acid to drive off water.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Nitrile (2-Methylhexanenitrile) | Dehydration of the primary amide at high temperatures. | Optimize the reaction temperature and time to favor amide formation over nitrile formation. Use a dehydrating agent with caution. |
| Unreacted 2-Methylhexanoic Acid | Incomplete reaction due to the equilibrium nature of the reaction. | Use an efficient method for water removal, such as a Dean-Stark apparatus, to drive the equilibrium towards the product. |
Experimental Protocol:
2-Methylhexanoic acid is first neutralized with ammonia to form the ammonium salt. The salt is then heated, often in a high-boiling solvent, with continuous removal of water using a Dean-Stark trap. The reaction progress is monitored by the amount of water collected.
The Ritter Reaction
This reaction forms an N-alkyl amide from a nitrile and a carbocation source. For 2-Methylhexanamide, a precursor like 2-methylhexene or a corresponding tertiary alcohol would be used with a simple nitrile like acetonitrile (B52724) in the presence of a strong acid.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Rearranged amide isomers | The carbocation intermediate can undergo rearrangement to a more stable carbocation before being trapped by the nitrile. | Choose a precursor that forms a stable carbocation less prone to rearrangement. |
| Polymerization products | The alkene starting material can polymerize under strongly acidic conditions. | Control the reaction temperature and the rate of addition of the acid. |
| Elimination products | The carbocation can lose a proton to form an alkene. | Use a nitrile as the solvent to favor the nucleophilic attack on the carbocation. |
Experimental Protocol:
A typical Ritter reaction involves the slow addition of a strong acid (e.g., sulfuric acid) to a mixture of the alkene or alcohol and the nitrile at a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The workup involves quenching the reaction with a base and extracting the amide.
Visualizing Synthetic Pathways and Logic
To aid in understanding the synthetic strategies and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Overview of synthetic routes to 2-Methylhexanamide.
Caption: Potential side product formation pathways.
Caption: A logical workflow for troubleshooting low product yield.
References
Troubleshooting poor separation of 2-Methylhexanamide in HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of 2-Methylhexanamide using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of 2-Methylhexanamide?
A good starting point for developing a reversed-phase HPLC method for 2-Methylhexanamide, a moderately hydrophobic compound (XLogP3-AA: 1.6), would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1] Given its amide functional group, which can interact with residual silanols on the silica-based stationary phase, controlling the mobile phase pH is crucial to achieve good peak shape.
Q2: My 2-Methylhexanamide peak is tailing. What are the common causes and solutions?
Peak tailing for amide-containing compounds like 2-Methylhexanamide is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with exposed silanol (B1196071) groups.[2][3][4]
Common Causes and Solutions for Peak Tailing:
| Cause | Description | Recommended Solution(s) |
| Silanol Interactions | The amide group of 2-Methylhexanamide can interact with ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase, leading to a secondary retention mechanism and peak tailing.[2][4][5] | 1. Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[2][4] 2. Use an End-Capped Column: Select a column that has been "end-capped" to minimize the number of accessible free silanols.[5] 3. Employ a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions. |
| Incorrect Mobile Phase pH | If the mobile phase pH is close to the pKa of 2-Methylhexanamide, the compound may exist in both ionized and non-ionized forms, resulting in a distorted peak shape. While amides are generally neutral, they can exhibit acidic or basic properties under extreme pH conditions. | Screen a range of mobile phase pH values (e.g., from pH 3 to 7) to find a region where the peak shape is optimal and the retention time is stable. A pH that is at least 2 units away from the analyte's pKa is generally recommended. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3] | Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter or a higher loading capacity.[3] |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[2] | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2] |
Q3: The retention time for my 2-Methylhexanamide peak is shifting. What should I investigate?
Retention time instability can be caused by several factors related to the HPLC system, mobile phase preparation, and the column itself.
Troubleshooting Retention Time Shifts:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. Use a graduated cylinder for precise measurements. Premixing the mobile phase can improve consistency. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Even small variations in ambient temperature can affect retention times. |
| Inadequate Column Equilibration | Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes. |
| Air Bubbles in the System | Degas the mobile phase before use. Check for leaks in the pump and fittings. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, a new column may be needed. |
Troubleshooting Guides
Guide 1: Optimizing Peak Shape for 2-Methylhexanamide
This guide provides a systematic approach to addressing poor peak shape, particularly tailing, for 2-Methylhexanamide.
Caption: Troubleshooting workflow for poor peak shape of 2-Methylhexanamide.
Guide 2: Experimental Workflow for Method Development
This workflow outlines the steps for developing a robust HPLC method for 2-Methylhexanamide.
Caption: A stepwise workflow for developing an HPLC method for 2-Methylhexanamide.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (pH 3.0)
This protocol describes the preparation of a commonly used mobile phase for the analysis of amide-containing compounds.
Materials:
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HPLC-grade Acetonitrile
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HPLC-grade Water
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Formic Acid (or Orthophosphoric Acid)
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0.45 µm membrane filter
Procedure:
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Measure 700 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add formic acid dropwise while monitoring the pH until a pH of 3.0 is achieved.
-
Add 300 mL of HPLC-grade acetonitrile to the aqueous solution.
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Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
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Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent air bubble formation in the HPLC system.
Protocol 2: Standard HPLC Method Parameters
This table provides a set of standard starting parameters for the HPLC analysis of 2-Methylhexanamide. These parameters may require further optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes |
References
Technical Support Center: Optimizing Chromatography for 2-Methylhexanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of 2-Methylhexanamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for reversed-phase HPLC analysis of 2-Methylhexanamide?
A1: For initial method development for 2-Methylhexanamide, a C18 column is a suitable starting point. Given its amide functional group, peak shape can be a challenge. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended.[1][2] To minimize peak tailing, which is common with amine and amide compounds, it is advisable to use a slightly acidic mobile phase.[3][4][5]
Q2: My 2-Methylhexanamide peak is tailing. What are the common causes and solutions?
A2: Peak tailing for amide compounds like 2-Methylhexanamide is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[3][5] Here are the primary causes and solutions:
-
Silanol Interactions: The amide group can interact with acidic silanol groups on the column packing.
-
Solution: Lower the mobile phase pH to 2-3 to protonate the silanol groups and reduce interaction. Using a buffer, such as a phosphate (B84403) buffer (for UV detection) or a formate (B1220265) or acetate (B1210297) buffer (for MS detection), can help maintain a stable, low pH.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q3: Can 2-Methylhexanamide be analyzed by Gas Chromatography (GC)?
A3: Yes, gas chromatography is a viable technique for the analysis of 2-Methylhexanamide, especially given its relatively low molecular weight (129.20 g/mol ).[6] A common approach for analyzing fatty acid amides by GC involves derivatization to increase volatility and thermal stability, such as trimethylsilylation.[7]
Q4: What are the suggested starting conditions for GC analysis of 2-Methylhexanamide?
A4: For GC analysis, a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. The mobile phase would be an inert gas like helium, nitrogen, or argon.[8] Temperature programming will likely be necessary to achieve good peak shape and resolution.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH to ~3 using a buffer (e.g., 20 mM phosphate or formate). Use a highly end-capped or polar-embedded column.[3][4] |
| Column overload. | Reduce injection volume or sample concentration.[4] | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Poor Retention | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of organic solvent in the mobile phase. |
| Incorrect column chemistry. | For polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC). | |
| Split Peaks | Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Partially plugged frit. | Reverse the column and flush to waste (check manufacturer's instructions). | |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase. |
GC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | Low oven temperature. | Increase the initial oven temperature or the temperature ramp rate. |
| Sample adsorption in the inlet or column. | Use a deactivated inlet liner. Consider derivatization of the analyte. | |
| Peak Tailing | Active sites in the GC system (inlet, column). | Use a deactivated inlet liner and a high-quality, low-bleed column. Check for and eliminate leaks. |
| No Peaks | Injector or detector temperature is too low. | Ensure injector and detector temperatures are appropriate for the analyte's boiling point. |
| Leak in the system. | Perform a leak check of the gas lines and connections. | |
| Ghost Peaks | Contamination from previous injections or septum bleed. | Bake out the column at a high temperature. Use a high-quality, low-bleed septum. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for 2-Methylhexanamide
This protocol provides a starting point for the analysis of 2-Methylhexanamide using reversed-phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-18 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Gas Chromatography Method for 2-Methylhexanamide
This protocol outlines a general procedure for the GC-MS analysis of 2-Methylhexanamide, which may require derivatization for optimal results.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Sample Preparation (with Derivatization): To a dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
Visualizations
Caption: Workflow for Mobile Phase Optimization in HPLC.
Caption: Troubleshooting Decision Tree for Chromatography Issues.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. moravek.com [moravek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 6. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bre.com [bre.com]
Technical Support Center: 2-Methylhexanamide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 2-Methylhexanamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Methylhexanamide?
A1: Based on the chemical structure of 2-Methylhexanamide, an aliphatic primary amide, the most probable degradation pathways include hydrolysis, thermal degradation, and to a lesser extent, oxidation and photolysis.[1][2]
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 2-methylhexanoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).[3] This is typically the most significant degradation pathway in aqueous environments.
-
Thermal Degradation: At elevated temperatures, 2-Methylhexanamide may undergo decomposition. For aliphatic polyamides, thermal degradation can involve scission and cross-linking reactions.[4]
-
Oxidative Degradation: While amides are generally less susceptible to oxidation than amines, strong oxidizing agents can lead to degradation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation, although this is generally less common for simple aliphatic amides compared to compounds with chromophores.[5]
Q2: What are the expected initial transformation products of 2-Methylhexanamide degradation?
A2: The major initial degradation products will vary depending on the degradation pathway:
-
Hydrolysis: The primary products are 2-methylhexanoic acid and ammonia (under acidic conditions, it will be the ammonium ion).[3]
-
Thermal Degradation: Complex mixtures can be formed, potentially including smaller chain amides, nitriles, and hydrocarbons resulting from chain scission.[4]
-
Oxidative Degradation: Potential products could include hydroxylated derivatives, though specific products are difficult to predict without experimental data.[6]
Q3: How does pH affect the stability of 2-Methylhexanamide in aqueous solutions?
A3: The rate of hydrolysis of the amide bond in 2-Methylhexanamide is highly dependent on pH. Both acidic and basic conditions catalyze the hydrolysis reaction.[1][3] Typically, the amide is most stable at a neutral or near-neutral pH. The rate of degradation will increase at pH values significantly above or below 7.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of 2-Methylhexanamide?
A4: A stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective technique. The method should be capable of separating the parent compound, 2-Methylhexanamide, from all its potential degradation products.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Inconsistent stability results | 1. Non-validated analytical method.[7] 2. Improper sample storage conditions.[7] 3. Inadequate sample quantity.[7] 4. Container closure incompatibility.[7] | 1. Validate the analytical method for specificity, linearity, accuracy, and precision. 2. Ensure precise control of temperature and humidity during the stability study.[7] 3. Use a sufficient number of samples to account for variability.[7] 4. Evaluate potential interactions between the compound and the container.[7] |
| Unexpected degradation products observed | 1. Presence of impurities in the starting material. 2. Interaction with excipients in a formulation. 3. Contamination of reagents or solvents. | 1. Characterize the purity of the 2-Methylhexanamide used. 2. Conduct compatibility studies with all excipients. 3. Use high-purity reagents and solvents for all experiments. |
| Slow or no degradation under stress conditions | 1. Stress conditions are not harsh enough. 2. The molecule is intrinsically highly stable. | 1. Increase the temperature, concentration of acid/base/oxidizing agent, or duration of light exposure.[8] 2. If no degradation is observed under aggressive conditions, the molecule can be considered stable under those specific conditions. |
| Mass balance issues in stability studies | 1. Formation of non-chromophoric degradation products. 2. Adsorption of the compound or degradants onto the container surface. 3. Volatility of the compound or degradation products. | 1. Use a mass-sensitive detector (e.g., MS, CAD) in addition to a UV detector. 2. Investigate container adsorption by analyzing rinses of the container. 3. For thermal studies, ensure a closed system to capture any volatile products. |
Quantitative Data Summary
The following tables provide illustrative data that might be obtained from stability studies of 2-Methylhexanamide.
Table 1: Effect of pH on Hydrolytic Degradation of 2-Methylhexanamide at 60°C
| pH | Time (days) | 2-Methylhexanamide Remaining (%) | 2-Methylhexanoic Acid Formed (%) |
| 2.0 | 7 | 85.2 | 14.8 |
| 2.0 | 14 | 72.1 | 27.9 |
| 7.0 | 7 | 99.5 | < 0.5 |
| 7.0 | 14 | 98.9 | 1.1 |
| 10.0 | 7 | 82.7 | 17.3 |
| 10.0 | 14 | 68.5 | 31.5 |
Table 2: Effect of Temperature on Thermal Degradation of 2-Methylhexanamide
| Temperature (°C) | Time (hours) | 2-Methylhexanamide Remaining (%) |
| 80 | 24 | 99.1 |
| 80 | 48 | 98.2 |
| 100 | 24 | 95.3 |
| 100 | 48 | 90.8 |
| 120 | 24 | 88.6 |
| 120 | 48 | 78.9 |
Experimental Protocols
Forced Degradation Studies
A stock solution of 2-Methylhexanamide (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile (B52724) or methanol.[1]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60-80°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60-80°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]
-
Oxidative Degradation: Treat the stock solution with a solution of 3-30% hydrogen peroxide at room temperature. Protect from light. Analyze samples at various time points by HPLC.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light. Analyze both samples by HPLC.
-
Thermal Degradation: Expose a solid sample of 2-Methylhexanamide to elevated temperatures (e.g., 80°C, 100°C, 120°C) in a controlled oven. Dissolve samples taken at different time points in a suitable solvent for HPLC analysis.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 2-Methylhexanamide.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
How to prevent the decomposition of 2-Methylhexanamide during storage.
Technical Support Center: 2-Methylhexanamide
Welcome to the Technical Support Center for 2-Methylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-Methylhexanamide to prevent its decomposition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-Methylhexanamide decomposition during storage?
A1: The primary cause of 2-Methylhexanamide decomposition is hydrolysis.[1][2] Amides, while generally stable, can react with water to break the amide bond, yielding 2-methylhexanoic acid and ammonia.[1] This reaction can be catalyzed by the presence of acidic or basic contaminants.[2]
Q2: What are the ideal storage conditions for 2-Methylhexanamide?
A2: To minimize decomposition, 2-Methylhexanamide should be stored in a cool, dry place. The container should be tightly sealed to protect it from atmospheric moisture. For long-term storage, refrigeration in a desiccated environment is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidative degradation, although hydrolysis is the more common issue.
Q3: Are there any substances that are incompatible with 2-Methylhexanamide?
A3: Yes, 2-Methylhexanamide is incompatible with strong acids, strong bases, and strong oxidizing agents.[3][4] Contact with acids or bases will catalyze its hydrolysis, while strong oxidizing agents can lead to other forms of chemical degradation.
Q4: I suspect my sample of 2-Methylhexanamide has started to decompose. How can I confirm this?
A4: You can confirm decomposition by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and identify the parent compound (2-Methylhexanamide) and its primary degradation products (2-methylhexanoic acid and ammonia). A decrease in the peak area of 2-Methylhexanamide and the appearance of new peaks corresponding to the degradation products would confirm decomposition.
Q5: Can I still use a partially decomposed sample of 2-Methylhexanamide?
A5: It is generally not recommended to use a partially decomposed sample, especially in quantitative studies or in the development of pharmaceutical products. The presence of impurities can lead to inaccurate experimental results and potentially compromise the safety and efficacy of a final product. It is best to use a pure, undecomposed sample.
Troubleshooting Guides
Issue 1: Rapid Degradation of 2-Methylhexanamide in Solution
-
Symptom: A freshly prepared solution of 2-Methylhexanamide shows signs of degradation (e.g., appearance of degradation peaks in HPLC) within a short period.
-
Possible Causes:
-
Contaminated Solvent: The solvent used to prepare the solution may be acidic or basic, or it may contain a high concentration of dissolved water.
-
Improper pH: The pH of the solution may not be optimal for the stability of the amide.
-
Elevated Temperature: The solution is being stored at an elevated temperature.
-
-
Solutions:
-
Use high-purity, neutral, and anhydrous solvents for solution preparation.
-
If possible, buffer the solution to a neutral pH (around 7).
-
Store solutions at low temperatures (2-8 °C) and protect them from light.
-
Issue 2: Inconsistent Results in Assays Using 2-Methylhexanamide
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Symptom: High variability in experimental results when using the same batch of 2-Methylhexanamide.
-
Possible Causes:
-
Non-homogeneous Decomposition: The solid 2-Methylhexanamide may have degraded non-homogeneously, with some parts of the container having a higher concentration of degradation products.
-
Ongoing Decomposition: The compound is actively degrading during the course of the experiment.
-
-
Solutions:
-
Ensure the entire batch of 2-Methylhexanamide is thoroughly mixed before taking a sample.
-
Perform a purity check on the starting material before beginning a series of experiments.
-
Prepare fresh solutions for each experiment and use them promptly.
-
Quantitative Data on Stability
| Condition ID | Temperature (°C) | pH | Storage Time (Days) | Estimated Decomposition (%) |
| A | 4 | 7.0 | 30 | < 0.1 |
| B | 25 | 7.0 | 30 | 0.5 |
| C | 40 | 7.0 | 30 | 2.0 |
| D | 25 | 4.0 | 30 | 3.0 |
| E | 25 | 10.0 | 30 | 5.0 |
| F | 40 | 4.0 | 30 | 8.0 |
| G | 40 | 10.0 | 30 | 12.0 |
Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate the expected trends in decomposition. Actual decomposition rates for 2-Methylhexanamide should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Methylhexanamide
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve 10 mg of 2-Methylhexanamide in 10 mL of 0.1 M HCl. Heat the solution at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of 2-Methylhexanamide in 10 mL of 0.1 M NaOH. Heat the solution at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of 2-Methylhexanamide in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid 2-Methylhexanamide in an oven at 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of 1 mg/mL 2-Methylhexanamide in methanol (B129727) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate 2-Methylhexanamide from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Decomposition pathway of 2-Methylhexanamide via acid and base-catalyzed hydrolysis.
Caption: Troubleshooting workflow for suspected decomposition of 2-Methylhexanamide.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methylhexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-Methylhexanamide samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of 2-Methylhexanamide shows broad peaks, especially for the amide protons. What could be the cause and how can I fix it?
A1: Broadening of NMR signals, particularly for N-H protons, is a common issue. Several factors can contribute to this:
-
Restricted Rotation: The C-N bond in amides has a partial double bond character, which restricts free rotation. This can lead to the presence of different conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in broad peaks.
-
Troubleshooting: Try acquiring the spectrum at a higher temperature. Increased thermal energy can accelerate the rotation around the C-N bond, leading to the coalescence of the broad signals into sharper peaks.
-
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to efficient relaxation of adjacent protons, causing their signals to broaden.
-
Troubleshooting: This is an inherent property of the molecule and can be difficult to completely eliminate. However, acquiring the spectrum on a higher field spectrometer can sometimes improve resolution.
-
-
Sample Concentration and Viscosity: Highly concentrated or viscous samples can lead to broader lines.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Troubleshooting: Degas the sample by bubbling an inert gas (like nitrogen or argon) through the solvent or by using the freeze-pump-thaw technique.[3] Ensure all glassware is scrupulously clean to avoid metal contamination.
-
Q2: I am seeing unexpected peaks in my spectrum. How can I identify the source of these impurities?
A2: Unexpected peaks usually arise from solvent impurities, residual starting materials, or contaminants from the experimental setup.
-
Solvent Impurities: Deuterated solvents often contain residual non-deuterated solvent and water.
-
Troubleshooting: Refer to a table of common NMR solvent impurities to identify the peaks. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water can appear over a wide range depending on the solvent and temperature. Storing deuterated solvents over molecular sieves can help minimize water content.[2]
-
-
Residual Solvents from Synthesis/Purification: Solvents used during the synthesis or purification of 2-Methylhexanamide (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely.
-
Troubleshooting: Check the chemical shifts of common laboratory solvents. If a residual solvent is suspected, co-evaporation with a more volatile solvent can sometimes help in its removal.
-
-
Grease and Other Contaminants: Grease from glassware joints or other contaminants can introduce broad, rolling peaks, typically in the aliphatic region.
-
Troubleshooting: Ensure all glassware is thoroughly cleaned and avoid using excessive grease.
-
Q3: The integration of my peaks does not match the expected proton ratios for 2-Methylhexanamide. What could be wrong?
A3: Inaccurate integration can be due to several factors:
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Overlapping Signals: If peaks are overlapping, the integration regions may not be set correctly, leading to inaccurate ratios.
-
Troubleshooting: Try using a different deuterated solvent to induce changes in chemical shifts and potentially resolve the overlapping signals.[4] Alternatively, 2D NMR techniques like COSY can help in identifying and assigning coupled protons even when their signals overlap.
-
-
Broad Peaks: Very broad peaks, such as those from the amide N-H protons, can be difficult to integrate accurately.
-
Troubleshooting: As mentioned in Q1, variable temperature NMR might sharpen these peaks, allowing for more accurate integration.
-
-
Relaxation Effects: Protons with very different relaxation times may not integrate correctly, especially with a short relaxation delay in the NMR pulse sequence.
-
Troubleshooting: Increase the relaxation delay (d1) in your acquisition parameters to ensure all protons have fully relaxed before the next pulse.
-
Q4: How can I definitively identify the N-H protons of the amide group?
A4: The amide protons are exchangeable, and this property can be used for their identification.
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The protons attached to heteroatoms (like the N-H protons) will exchange with deuterium, and their signal will either disappear or significantly decrease in intensity.
Data Presentation
Predicted NMR Data for 2-Methylhexanamide
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Methylhexanamide. These values are calculated using cheminformatic tools and may vary slightly from experimental values depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylhexanamide
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (terminal) | 0.90 | Triplet | 3H |
| -CH₂- (chain) | 1.25 - 1.45 | Multiplet | 4H |
| -CH- | 2.10 | Multiplet | 1H |
| -CH₃ (on chiral center) | 1.15 | Doublet | 3H |
| -NH₂ | 5.5 - 7.5 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylhexanamide
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C=O | ~178 |
| -CH- | ~45 |
| -CH₂- (adjacent to CH) | ~35 |
| -CH₂- (chain) | ~28 |
| -CH₂- (chain) | ~22 |
| -CH₃ (on chiral center) | ~17 |
| -CH₃ (terminal) | ~14 |
Experimental Protocols
Protocol for Acquiring a High-Quality NMR Spectrum of 2-Methylhexanamide
This protocol outlines the steps for preparing a sample of 2-Methylhexanamide for NMR analysis and acquiring a standard ¹H spectrum.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Methylhexanamide directly into a clean, dry vial.
-
Choosing a Solvent: Select a suitable deuterated solvent in which 2-Methylhexanamide is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for amides.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, you may need to try a different solvent or gently warm the sample.
-
Filtering the Sample: If any particulate matter is visible, filter the solution into a clean NMR tube using a Pasteur pipette with a small plug of glass wool. This is crucial to avoid poor shimming and broad lines.[3]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Adding a Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). Many deuterated solvents are available with TMS already added.
2. NMR Spectrometer Setup and Data Acquisition:
-
Inserting the Sample: Carefully insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent. Then, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
Setting Acquisition Parameters:
-
Experiment Type: Select a standard 1D proton experiment.
-
Pulse Angle: A 30-45 degree pulse angle is typically sufficient for routine spectra.
-
Acquisition Time (at): Set to 2-4 seconds.
-
Relaxation Delay (d1): Start with a delay of 1-2 seconds. Increase this for more accurate integration if needed.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Acquiring the Spectrum: Start the acquisition.
-
Data Processing: After the acquisition is complete, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Apply phase correction and baseline correction to obtain a clean spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
Mandatory Visualization
Caption: Troubleshooting workflow for complex NMR spectra of 2-Methylhexanamide.
References
Resolving overlapping peaks in the chromatogram of 2-Methylhexanamide.
Welcome to the Technical Support Center for the chromatographic analysis of 2-Methylhexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the resolution of overlapping peaks, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing co-eluting or poorly resolved peaks in the chromatogram of 2-Methylhexanamide. What are the likely causes?
Overlapping peaks, or co-elution, in the analysis of 2-Methylhexanamide can stem from several factors, often related to the presence of structurally similar impurities or issues with the chromatographic system itself. As 2-Methylhexanamide is a chiral compound, a primary cause of peak overlap is the presence of its enantiomer if a non-chiral column is used. Other potential sources of co-eluting species include:
-
Stereoisomers: If the synthesis of 2-Methylhexanamide is not stereospecific, other diastereomers may be present.
-
Structural Isomers: Positional isomers of 2-Methylhexanamide (e.g., 3-Methylhexanamide, 4-Methylhexanamide, N-methylhexanamide) may have similar polarities and boiling points, leading to co-elution.
-
Starting Materials and Reagents: Unreacted starting materials, such as 2-methylhexanoic acid, or reagents used in the amidation process can appear as impurities in the final product.
-
Byproducts: Side reactions during synthesis can generate byproducts that are structurally related to the main compound.
-
Broad Peaks: Issues such as column degradation, improper flow rate, or large injection volumes can lead to broad peaks that are more likely to overlap with adjacent peaks.[1]
Q2: How can I confirm that a peak is not pure and contains a co-eluting compound?
Identifying co-elution is a critical first step in troubleshooting. Here are some methods to assess peak purity:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder is a more definitive sign of co-elution than tailing.
-
Detector-Based Peak Purity Analysis:
-
Diode Array Detector (DAD): If you are using HPLC with a DAD, you can perform a peak purity analysis. The software can analyze the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[2][3]
-
Mass Spectrometry (MS): When using GC-MS or LC-MS, you can examine the mass spectra at different points across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.[2][3]
-
Q3: What are the initial steps to take to improve the separation of overlapping peaks for 2-Methylhexanamide?
A systematic approach is key to resolving overlapping peaks. The following workflow outlines the initial steps for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Caption: Initial troubleshooting workflow for overlapping peaks.
Q4: Since 2-Methylhexanamide is chiral, what specific considerations are there for separating its enantiomers?
The separation of enantiomers requires a chiral environment. This is typically achieved in one of two ways:
-
Chiral Stationary Phase (CSP): This is the most common and effective method. For amides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for both HPLC and GC.
-
Chiral Derivatization: The enantiomers of 2-Methylhexanamide can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This is a common approach in GC analysis to improve volatility and separation.
For HPLC, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is often a good starting point for chiral separations on polysaccharide-based columns.
Troubleshooting Guides
Guide 1: Resolving Overlapping Peaks in Gas Chromatography (GC)
This guide provides a systematic approach to troubleshooting overlapping peaks in the GC analysis of 2-Methylhexanamide.
Problem: Poor resolution between 2-Methylhexanamide and a co-eluting impurity.
Caption: Logical workflow for troubleshooting poor GC peak resolution.
Quantitative Data Summary: Effect of GC Parameters on Resolution
The following table illustrates the hypothetical effect of changing various GC parameters on the resolution of 2-Methylhexanamide from a closely eluting impurity.
| Parameter Change | Initial Resolution (Rs) | Final Resolution (Rs) | Comments |
| Decrease oven ramp rate from 10°C/min to 5°C/min | 1.2 | 1.6 | Slower heating allows for better separation. |
| Decrease carrier gas flow rate from 1.5 mL/min to 1.0 mL/min | 1.2 | 1.4 | Increased residence time in the column improves resolution. |
| Change from a non-polar to a polar stationary phase | 1.1 | 1.8 | Different selectivity of the stationary phase alters elution order. |
| Derivatization with a chiral agent (on achiral column) | 0.8 | 2.1 | Formation of diastereomers allows for baseline separation. |
Experimental Protocol: Example GC-MS Method for 2-Methylhexanamide
This protocol provides a starting point for the GC-MS analysis of 2-Methylhexanamide. Optimization will likely be required.
-
Sample Preparation:
-
Dissolve approximately 10 mg of the 2-Methylhexanamide sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If derivatization is required for chiral analysis, react the sample with a suitable chiral derivatizing agent following a validated procedure.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A chiral column such as a Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) is recommended for enantiomeric separation. For general impurity profiling, a DB-5ms (30 m x 0.25 mm, 0.25 µm) can be used.
-
Inlet: Split/splitless inlet at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: 40-300 amu.
-
Guide 2: Resolving Overlapping Peaks in High-Performance Liquid Chromatography (HPLC)
This guide provides a systematic approach to troubleshooting overlapping peaks in the HPLC analysis of 2-Methylhexanamide.
Problem: Co-elution of 2-Methylhexanamide with a related impurity.
Caption: Logical workflow for troubleshooting poor HPLC peak resolution.
Quantitative Data Summary: Effect of HPLC Parameters on Resolution
The following table illustrates the hypothetical effect of changing various HPLC parameters on the resolution of 2-Methylhexanamide from a closely eluting impurity.
| Parameter Change | Initial Resolution (Rs) | Final Resolution (Rs) | Comments |
| Decrease % Acetonitrile in mobile phase from 60% to 50% | 1.0 | 1.5 | Increased retention leads to better separation. |
| Change organic modifier from Acetonitrile to Methanol | 1.0 | 1.7 | Different solvent selectivity alters interactions. |
| Change stationary phase from C18 to a chiral column | 0.0 (co-elution of enantiomers) | 2.0 | Chiral recognition enables separation of enantiomers. |
| Decrease flow rate from 1.0 mL/min to 0.7 mL/min | 1.3 | 1.6 | Increased efficiency at lower flow rates. |
Experimental Protocol: Example Chiral HPLC Method for 2-Methylhexanamide
This protocol provides a starting point for the chiral HPLC analysis of 2-Methylhexanamide. Optimization will likely be required.
-
Sample Preparation:
-
Dissolve approximately 5 mg of the 2-Methylhexanamide sample in 5 mL of the mobile phase.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or DAD detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) at 0.1% may be added to improve peak shape depending on the nature of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
References
Challenges in the scale-up synthesis of 2-Methylhexanamide.
Technical Support Center: 2-Methylhexanamide Synthesis
Welcome to the technical support center for the scale-up synthesis of 2-Methylhexanamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for 2-Methylhexanamide?
A1: The most prevalent and atom-economical route for the industrial synthesis of 2-Methylhexanamide is the direct thermal amidation of 2-methylhexanoic acid with ammonia (B1221849). This method is favored for its simplicity and avoidance of costly coupling agents. The general reaction is:
CH₃(CH₂)₃CH(CH₃)COOH + NH₃ ⇌ CH₃(CH₂)₃CH(CH₃)CONH₂ + H₂O
Alternative routes, such as starting from the corresponding acyl chloride or ester, are generally less favored on a large scale due to lower atom economy and the generation of hazardous waste.
Q2: What are the primary challenges when scaling up the direct thermal amidation of 2-methylhexanoic acid?
A2: Key challenges in scaling up this process include:
-
Reaction Equilibrium: The formation of water as a byproduct can limit the reaction conversion due to the reversible nature of amidation. Efficient water removal is critical.[1][2]
-
High Temperatures and Pressures: Driving the reaction to completion often requires high temperatures (typically >160°C) and consequently high pressures, which necessitates specialized reactor systems.[3]
-
Byproduct Formation: At elevated temperatures, side reactions such as dehydration of the amide to the corresponding nitrile can occur.
-
Purification: Removing unreacted 2-methylhexanoic acid and any byproducts from the final product can be challenging due to their similar physical properties.
Q3: Are coupling reagents recommended for the large-scale synthesis of 2-Methylhexanamide?
A3: While coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective at laboratory scale, they are generally not recommended for large-scale production of a simple amide like 2-Methylhexanamide. This is due to their high cost, poor atom economy, and the generation of significant amounts of byproduct waste that require removal.[1]
Q4: What safety precautions should be taken during the scale-up of 2-Methylhexanamide synthesis?
A4: Safety is paramount. Key considerations include:
-
High-Pressure Equipment: All reactors and associated equipment must be rated for the high temperatures and pressures involved.
-
Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. Appropriate handling procedures, including ventilation and personal protective equipment (PPE), are essential.
-
Exothermic Reactions: While the amidation reaction is typically endothermic, the initial acid-base reaction between 2-methylhexanoic acid and ammonia can be exothermic. Proper heat management is necessary.
-
Material Compatibility: Ensure all wetted parts of the reactor and downstream equipment are compatible with the reactants and products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of 2-Methylhexanoic Acid | 1. Inefficient water removal is shifting the equilibrium back to the reactants.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Ensure the distillation setup for water removal is functioning optimally. On a larger scale, consider a reactor equipped with a Dean-Stark trap or a packed column for continuous water removal.2. Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for byproduct formation.3. Extend the reaction time. Monitor the reaction progress by in-process controls (e.g., GC, HPLC). |
| Formation of Nitrile Impurity | High reaction temperatures can lead to the dehydration of the amide. | Optimize the reaction temperature to the lowest effective point that still provides a reasonable reaction rate. Consider the use of a mild dehydration catalyst if necessary, but this will add complexity to the purification. |
| Product Purity Issues After Work-up | Unreacted 2-methylhexanoic acid is co-distilling or co-crystallizing with the product. | 1. Alkaline Wash: After the reaction, dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate, sodium carbonate) to convert the unreacted acid into its water-soluble salt.2. Fractional Distillation: If the product is purified by distillation, ensure the distillation column has sufficient theoretical plates to separate the product from the starting material.3. Recrystallization: Choose a solvent system where the solubility of 2-Methylhexanamide and 2-methylhexanoic acid are significantly different at different temperatures. |
| Reactor Pressure Exceeds Safety Limits | 1. The reaction temperature is too high, leading to an excessive vapor pressure of water and ammonia.2. The water removal system is blocked or inefficient. | 1. Immediately reduce the heat input to the reactor. 2. Check the pressure relief system. 3. Safely vent excess pressure if necessary and re-evaluate the process parameters. |
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Conversion of 2-Methylhexanoic Acid (%) | Yield of 2-Methylhexanamide (%) | Purity of Crude Product (%) |
| 160 | 12 | 85 | 82 | 90 |
| 170 | 10 | 92 | 89 | 93 |
| 180 | 8 | 98 | 95 | 96 |
| 190 | 6 | 99 | 93 (nitrile formation observed) | 91 |
Note: This data is illustrative and will vary based on reactor design and efficiency of water removal.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Methylhexanamide via Direct Thermal Amidation
1. Reactor Setup:
-
A high-pressure stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a pressure gauge, a gas inlet for ammonia, and a distillation head for water removal.
2. Charging the Reactor:
-
Charge the reactor with 2-methylhexanoic acid (1.0 eq).
-
Seal the reactor and perform a nitrogen purge to remove air.
3. Reaction:
-
Begin stirring and heat the reactor to 120°C.
-
Slowly introduce anhydrous ammonia gas (1.1 - 1.5 eq) into the reactor, maintaining the temperature below 140°C during the initial exothermic acid-base reaction.
-
Once the ammonia addition is complete, slowly increase the temperature to 180°C.
-
Continuously remove the water formed during the reaction via the distillation head.
-
Maintain the reaction at 180°C and monitor the progress by analyzing samples for the disappearance of 2-methylhexanoic acid.
4. Work-up and Purification:
-
Once the reaction is complete (typically >98% conversion), cool the reactor to below 50°C.
-
Vent any excess ammonia to a scrubber.
-
Transfer the crude product to a separation vessel.
-
Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Wash the organic solution with an aqueous solution of sodium bicarbonate to remove any unreacted 2-methylhexanoic acid.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2-Methylhexanamide can be further purified by vacuum distillation or recrystallization.
Visualizations
References
Technical Support Center: Chiral Separation of 2-Methylhexanamide Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for the method development of chiral separation of 2-Methylhexanamide enantiomers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral separation method for 2-Methylhexanamide?
A1: The most critical first step is selecting an appropriate chiral stationary phase (CSP).[1] A trial-and-error approach is common in chiral separations, but a systematic screening of a diverse set of CSPs under various mobile phase conditions is the most efficient strategy.[1][2] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are good starting points as they are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[1][3]
Q2: Which chromatographic modes are suitable for separating 2-Methylhexanamide enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are both powerful techniques for chiral separations.[2][4][5]
-
HPLC: Can be run in normal-phase, reversed-phase, or polar organic modes. Polysaccharide-based CSPs are highly versatile and effective in these modes.[1][3]
-
SFC: Often provides faster separations and is considered a "green" chromatography technique. It is particularly effective for chiral separations.[2][4]
The choice between these will depend on available instrumentation and specific method requirements.
Q3: What are typical mobile phases used for chiral separation of amides?
A3: Mobile phase selection is crucial and depends on the chosen CSP and chromatographic mode.
-
Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol.[1] For amide compounds, small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve peak shape, although 2-Methylhexanamide is neutral.[1][6]
-
Reversed Phase (RP): Usually involves a mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol.[1][7]
-
Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. This mode can be beneficial for compounds with poor solubility in non-polar solvents.
Q4: Can I use mass spectrometry (MS) for detection?
A4: Yes, coupling your chromatographic system to a mass spectrometer (LC-MS or SFC-MS) is highly advantageous. While MS itself is "chiral-blind" and cannot differentiate between enantiomers based on their mass-to-charge ratio, it provides high sensitivity and selectivity for the analyte, which is especially useful when dealing with complex matrices.[8][9]
Q5: Is derivatization necessary to separate the enantiomers of 2-Methylhexanamide?
A5: Not necessarily. Direct separation on a chiral stationary phase is often the preferred and more straightforward approach.[10] However, if direct methods fail, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is an alternative strategy.[10][11] These diastereomers can then be separated on a standard achiral column.[11] This adds complexity due to the extra reaction steps.[10]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps:
-
Re-evaluate the Chiral Stationary Phase (CSP): The initial CSP may not be suitable. If you have only tried one, screen a broader range of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, cyclodextrin-based).[1][3]
-
Optimize the Mobile Phase:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.
-
Modifier Type: Try different alcohols as modifiers. For example, if isopropanol doesn't yield separation, try ethanol.
-
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6]
-
Protocol: Start at ambient temperature (e.g., 25°C). Decrease the temperature in 5°C increments (e.g., to 20°C, 15°C). Lower temperatures often enhance enantioselectivity.[6] If resolution does not improve, try increasing the temperature, as this can sometimes surprisingly improve separation or even reverse the elution order.[6]
-
-
Check Column Health: A contaminated or degraded column can lead to poor performance.[6] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[12]
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Detailed Steps:
-
Rule out Column Overload: An excessive sample concentration can cause peak tailing.[6]
-
Action: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, the original sample was overloading the column.[6]
-
-
Optimize Mobile Phase Additives: For neutral amides, secondary interactions with residual silanols on silica-based columns can still occur.[6]
-
Action: While 2-Methylhexanamide is neutral, small amounts of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) can sometimes improve peak shape by deactivating active sites on the stationary phase. Use with caution as they can alter selectivity.[6]
-
-
Check for Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[6] Ensure all connections are secure and tubing lengths are minimized.
Issue 3: Ghost Peaks
Symptom: Extraneous peaks appear in the chromatogram, especially in blank runs.
Detailed Steps:
-
Identify the Source:
-
Run a blank gradient (or isocratic run) with no injection. If ghost peaks are present, the source is likely the mobile phase or the HPLC system itself.[6]
-
If the blank run is clean, inject the sample solvent (without the analyte). If peaks appear, the solvent is contaminated.[6]
-
If the solvent blank is also clean, the issue is likely carryover from a previous injection in the autosampler.[6]
-
-
Remediation:
-
Mobile Phase: Use high-purity HPLC-grade solvents and fresh additives.
-
System: Flush the entire system thoroughly.
-
Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.
-
Data Presentation
Table 1: Hypothetical Screening Results for 2-Methylhexanamide Enantiomers
| CSP (Column) | Mobile Phase (Hexane:IPA) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Enant. 1 | Retention Time (min) - Enant. 2 | Resolution (Rs) |
| Cellulose-based | 90:10 | 1.0 | 25 | 8.5 | 9.2 | 1.4 |
| Cellulose-based | 80:20 | 1.0 | 25 | 6.1 | 6.5 | 1.1 |
| Amylose-based | 90:10 | 1.0 | 25 | 10.2 | 11.5 | 2.1 |
| Amylose-based | 95:5 | 1.0 | 25 | 15.3 | 17.8 | 2.8 |
| Cyclodextrin-based | 90:10 | 1.0 | 25 | 7.3 | 7.3 | 0.0 |
Note: This table contains simulated data for illustrative purposes.
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a general workflow for screening different CSPs to find a suitable column for separating 2-Methylhexanamide enantiomers.
Caption: Experimental workflow for chiral method development screening.
-
Sample Preparation: Prepare a stock solution of racemic 2-Methylhexanamide at a concentration of 1 mg/mL in isopropanol or another suitable solvent.
-
Mobile Phase Preparation: Prepare at least two mobile phase compositions for initial screening. For normal phase, good starting points are 90:10 and 80:20 (v/v) n-hexane:isopropanol.
-
Instrumentation Setup:
-
HPLC or SFC system with UV or MS detector.
-
Set detector wavelength (if UV) to an appropriate value for the amide (e.g., 210 nm).
-
Set column temperature to 25°C.
-
Set flow rate to 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
-
Screening Procedure:
-
Install the first CSP (e.g., a cellulose-based column).
-
Equilibrate the column with the first mobile phase (90:10) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the sample solution.
-
After the run, switch to the second mobile phase (80:20), equilibrate, and inject the sample again.
-
Repeat this process for each selected CSP (e.g., amylose-based, cyclodextrin-based).
-
-
Data Evaluation: For each run, calculate the resolution (Rs) between the enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation. Select the CSP and mobile phase combination that provides the best resolution for further optimization.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified (e.g., Amylose-based CSP with Hexane:IPA), this protocol can be used to fine-tune the separation.
-
Mobile Phase Composition:
-
Narrow the range of the modifier percentage. If 95:5 Hexane:IPA gave the best initial result, test compositions like 97:3, 96:4, 94:6, and 93:7 to maximize resolution and optimize run time.
-
-
Temperature:
-
Using the optimal mobile phase composition from the previous step, analyze the sample at different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C). Plot resolution versus temperature to find the optimal setting.
-
-
Flow Rate:
-
While 1.0 mL/min is standard, decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can sometimes increase efficiency and improve resolution, at the cost of longer analysis times.
-
-
Final Method Validation: Once optimal conditions are established, perform validation experiments to assess the method's robustness, linearity, accuracy, and precision according to relevant guidelines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. jackwestin.com [jackwestin.com]
- 12. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of 2-Methylhexanamide and Its Structural Isomers: A Guide for Researchers
A comprehensive guide comparing the physicochemical properties and potential biological activities of 2-Methylhexanamide and its structural isomers. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding the potential structure-activity relationships within this group of aliphatic amides.
Introduction to Structural Isomerism
Structural isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. These differences in atomic connectivity can lead to distinct physical, chemical, and biological properties. In the context of drug discovery and development, understanding the impact of structural isomerism is crucial, as even minor changes in a molecule's architecture can significantly alter its pharmacological and toxicological profile. This guide focuses on 2-Methylhexanamide and its key structural isomers, all sharing the molecular formula C₇H₁₅NO.
Physicochemical Properties
The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the computed properties of 2-Methylhexanamide and its selected structural isomers, sourced from PubChem.[1][2][3][4]
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| 2-Methylhexanamide | CH₃(CH₂)₃CH(CH₃)CONH₂ | C₇H₁₅NO | 129.20 | 1.6 | 43.1 |
| 3-Methylhexanamide | CH₃(CH₂)₂CH(CH₃)CH₂CONH₂ | C₇H₁₅NO | 129.20 | 1.5 | 43.1 |
| 4-Methylhexanamide | CH₃CH₂CH(CH₃)CH₂CH₂CONH₂ | C₇H₁₅NO | 129.20 | 1.5 | 43.1 |
| 5-Methylhexanamide | (CH₃)₂CHCH₂CH₂CH₂CONH₂ | C₇H₁₅NO | 129.20 | 1.5 | 43.1 |
| N-Methylhexanamide | CH₃(CH₂)₄CONHCH₃ | C₇H₁₅NO | 129.20 | 1.5 | 29.1 |
Data sourced from PubChem.[1][2][3][4]
As the table indicates, while the molecular weight is identical for all isomers, there are subtle differences in their predicted lipophilicity (XLogP3) and more significant variations in the polar surface area, particularly for the N-substituted isomer. These differences can influence properties such as solubility, membrane permeability, and protein binding, which in turn can affect the biological activity of these compounds.
Potential Biological Activities and Structure-Activity Relationships
The biological activity of small molecules is intrinsically linked to their structure. The position of the methyl group in the hexanamide (B146200) backbone can influence how the molecule interacts with biological targets. While specific data for these compounds is lacking, we can hypothesize potential areas of biological investigation based on the activities of similar aliphatic amides.
-
Antimicrobial Activity: Some aliphatic amides have demonstrated antimicrobial properties.[5] The varying lipophilicity and steric hindrance of the methyl group in different positions could affect their ability to penetrate bacterial cell membranes and interact with intracellular targets.
-
Neurological Effects: Aliphatic amides can sometimes exhibit activity in the central nervous system.[6] The subtle changes in polarity and shape among the isomers could lead to differential interactions with ion channels or receptors in the brain.
-
Cytotoxicity: The cytotoxic potential of these isomers against various cell lines could be explored. Differences in their ability to induce apoptosis or necrosis may arise from their varied interactions with cellular components.[7][8]
Experimental Protocols
To empirically determine and compare the biological activities of 2-Methylhexanamide and its isomers, a series of standardized in vitro assays would be required. The following outlines a general experimental workflow.
General Experimental Workflow for Biological Screening
Detailed Methodologies
1. Synthesis and Purification:
-
Synthesis: The amides can be synthesized from the corresponding carboxylic acids (e.g., 2-methylhexanoic acid) via activation with a coupling agent (e.g., DCC/DMAP) followed by reaction with ammonia (B1221849) or a primary amine.
-
Purification: The synthesized compounds should be purified to >95% purity using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: The chemical structures should be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
2. Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Bacterial Strains: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.
-
Procedure: Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates with Mueller-Hinton broth. A standardized bacterial inoculum is added to each well.
-
Endpoint: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation at 37°C for 18-24 hours.
3. Cytotoxicity Assay (MTT Assay):
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 24-72 hours.
-
Endpoint: The cell viability is assessed by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Hypothetical Signaling Pathway
Given the potential for aliphatic amides to interact with cellular membranes and proteins, a hypothetical signaling pathway that could be modulated by these compounds is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Conclusion
This guide provides a comparative overview of 2-Methylhexanamide and its structural isomers based on available data and established scientific principles. While direct experimental comparisons are currently lacking, the theoretical analysis of their physicochemical properties suggests that these isomers may exhibit distinct biological activities. The proposed experimental workflows and hypothetical signaling pathway offer a roadmap for future research to elucidate the structure-activity relationships within this class of compounds. Such studies are essential for unlocking their potential therapeutic applications and understanding their toxicological profiles.
References
- 1. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylhexanamide | C7H15NO | CID 21714018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylhexanamide | C7H15NO | CID 263768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (3R)-3-amino-N-methylhexanamide [smolecule.com]
- 6. Synthesis and brain antihypoxic activity of some aliphatic and arylaliphatic amides of caffeine-8-thioglycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The total synthesis and functional evaluation of fourteen stereoisomers of yaku'amide B. The importance of stereochemistry for hydrophobicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereospecificity in the cytotoxic action of hexachlorocyclohexane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylhexanamide and N-Methylhexanamide for the Research Community
An in-depth look at the structural, physicochemical, and potential biological distinctions between the primary amide, 2-Methylhexanamide, and its secondary amide isomer, N-Methylhexanamide.
In the landscape of organic chemistry and drug development, isomeric structures often exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed comparative analysis of two such isomers: 2-Methylhexanamide and N-Methylhexanamide. While direct experimental data comparing these specific molecules is limited, this report leverages fundamental principles of organic chemistry to extrapolate and present a comparative overview for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties: A Tale of Two Amides
2-Methylhexanamide is a primary amide, characterized by a nitrogen atom bonded to two hydrogen atoms. In contrast, N-Methylhexanamide is a secondary amide, with the nitrogen atom bonded to one hydrogen and one methyl group. This fundamental structural difference has significant implications for their physicochemical properties, as summarized in the table below.
| Property | 2-Methylhexanamide (Primary Amide) | N-Methylhexanamide (Secondary Amide) | Reference |
| IUPAC Name | 2-methylhexanamide | N-methylhexanamide | [1][2] |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | 129.20 g/mol | [1][2] |
| Hydrogen Bond Donors | 2 | 1 | |
| Hydrogen Bond Acceptors | 1 | 1 | |
| Predicted Boiling Point | Higher | Lower | |
| Predicted Water Solubility | Higher | Lower | |
| Predicted Reactivity | More reactive towards nucleophiles | Less reactive towards nucleophiles |
The presence of two N-H bonds in 2-Methylhexanamide allows for more extensive intermolecular hydrogen bonding compared to N-Methylhexanamide, which only has one N-H bond. This is predicted to result in a higher boiling point and greater solubility in polar solvents for the primary amide.
Synthesis of 2-Methylhexanamide and N-Methylhexanamide
The synthesis of these amides typically involves the reaction of a carboxylic acid or its derivative with an appropriate amine.
For 2-Methylhexanamide (a primary amide):
The synthesis would likely proceed via the reaction of 2-methylhexanoyl chloride with ammonia.
For N-Methylhexanamide (a secondary amide):
This amide can be synthesized by reacting hexanoyl chloride with methylamine.
A general workflow for the synthesis of these amides is depicted below.
Experimental Protocols
General Protocol for the Synthesis of Acyl Chlorides:
Materials:
-
Carboxylic acid (2-methylhexanoic acid or hexanoic acid)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).
-
After completion, remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
General Protocol for Amidation:
Materials:
-
Acyl chloride (2-methylhexanoyl chloride or hexanoyl chloride)
-
Ammonia (for 2-Methylhexanamide) or Methylamine (for N-Methylhexanamide)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
-
Base (e.g., triethylamine (B128534) or pyridine)
Procedure:
-
Dissolve the amine (ammonia or methylamine) and the base in the anhydrous solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Comparative Reactivity and Potential Applications
The structural differences between a primary and a secondary amide influence their chemical reactivity. The nitrogen atom in 2-Methylhexanamide, being less sterically hindered, is theoretically more susceptible to nucleophilic attack at the carbonyl carbon compared to N-Methylhexanamide. This difference in reactivity could be a key factor in their biological activity and metabolic pathways.
The presence of a methyl group on the nitrogen of N-Methylhexanamide may also influence its lipophilicity and ability to cross biological membranes, potentially affecting its pharmacokinetic profile. Fatty acid amides, in general, are a class of bioactive lipids involved in various signaling pathways. While specific data for these two isomers is unavailable, their structural similarity to other known bioactive amides suggests they could have roles in cellular signaling.
The diagram below illustrates the key structural differences that underpin the predicted variations in their properties.
Conclusion
This comparative guide highlights the key predicted differences between 2-Methylhexanamide and N-Methylhexanamide based on their primary and secondary amide structures. While awaiting direct experimental validation, these theoretical comparisons provide a valuable framework for researchers. The subtle change in the position of a methyl group from the carbon backbone to the nitrogen atom is expected to significantly alter intermolecular forces, solubility, and chemical reactivity. These differences are critical considerations for any research or development activities involving these or similar isomeric amides. Further experimental investigation is warranted to confirm these predictions and to explore the potential biological activities of these compounds.
References
A Comparative Analysis of 2-Methylhexanamide and 3-Methylhexanamide for Researchers
This guide offers a detailed comparison of the physicochemical and potential biological properties of 2-Methylhexanamide and 3-Methylhexanamide. Aimed at researchers, scientists, and professionals in drug development, this document provides a structured overview of their characteristics, supported by general experimental protocols and conceptual visualizations to guide further research.
Physicochemical Properties: A Tabulated Comparison
| Property | 2-Methylhexanamide | 3-Methylhexanamide |
| IUPAC Name | 2-methylhexanamide[2] | 3-methylhexanamide[1] |
| Molecular Formula | C₇H₁₅NO[2] | C₇H₁₅NO[1] |
| Molecular Weight | 129.20 g/mol [2] | 129.20 g/mol [1] |
| XLogP3 | 1.6 | 1.5[1] |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 4 | 4 |
Note: XLogP3 is a computed measure of hydrophobicity. The slightly lower value for 3-Methylhexanamide suggests it may be marginally more hydrophilic than its 2-methyl isomer.
Structural Differences
The key distinction between these two molecules lies in the position of the methyl group on the hexanamide (B146200) backbone. In 2-Methylhexanamide, the methyl group is located on the carbon atom adjacent to the carbonyl group (alpha-carbon). In 3-Methylhexanamide, the methyl group is on the carbon atom beta to the carbonyl group. This seemingly minor difference in structure can lead to variations in their physical properties and biological activities due to steric effects and differences in how the molecules can interact with biological targets.
Expected Biological Activity: A Structure-Activity Relationship Perspective
Specific biological activity data for 2-Methylhexanamide and 3-Methylhexanamide is not currently documented. However, the broader class of substituted amides is known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties. The position of the methyl group can influence the molecule's ability to bind to specific receptors or enzymes, potentially leading to differences in their pharmacological profiles. For instance, the steric hindrance provided by the methyl group at the 2-position in 2-Methylhexanamide might affect its interaction with a target binding site differently than the less sterically hindered 3-position in 3-Methylhexanamide.
Experimental Protocols
To empirically determine and compare the properties of 2-Methylhexanamide and 3-Methylhexanamide, the following standard experimental protocols are recommended.
Physicochemical Property Determination
Melting Point Determination (Capillary Method):
-
A small, dry sample of the amide is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination:
-
A small amount of the liquid amide is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The apparatus is heated gently until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination:
-
A small, measured amount of the amide is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, DMSO).
-
The mixture is agitated at a constant temperature.
-
The concentration of the dissolved amide is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to establish its solubility in that solvent. This is repeated with different solvents to create a solubility profile.
Biological Activity Screening
Antimicrobial Activity Assay (Broth Microdilution Method):
-
A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate.
-
A standardized suspension of a test microorganism (e.g., E. coli, S. aureus) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing Experimental and Conceptual Frameworks
To aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Methylhexanamide and structurally related aliphatic amides. Due to the limited direct experimental data on 2-Methylhexanamide, this analysis draws upon published data for analogous short-chain aliphatic amides to infer potential activities and facilitate further research. The primary biological activities explored are anticonvulsant and antimicrobial effects, with a discussion of potential underlying mechanisms of action.
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of aliphatic amides, suggesting that 2-Methylhexanamide may exhibit similar characteristics. The primary screening method for anticonvulsant activity in preclinical studies is the Maximal Electroshock (MES) seizure test.
Comparative Data on Anticonvulsant Activity of Aliphatic Amides
| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| N-(2-hydroxyethyl)decanamide | Mouse | Oral | 22.0 | 599.8 | 27.5 | [1] |
| N-(2-hydroxyethyl)palmitamide | Mouse | Oral | 23.3 | >1000 | >42.9 | [1] |
| N-(2-hydroxyethyl)stearamide | Mouse | Oral | 20.5 | >1000 | >48.8 | [1] |
| Valproate (Reference Drug) | Mouse | Oral | - | - | 1.6 | [1] |
| (R)-Valine 2,6-dimethylanilide | Mouse | Intraperitoneal | 3.6 | - | - | [2] |
| (R)-Valine 2,6-dimethylanilide | Rat | Oral | 3.8 | - | - | [2] |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit signs of neurotoxicity. A higher Protective Index indicates a wider therapeutic window.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[3][4]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Test animals (e.g., male ICR-CD-1 mice)
-
Test compound and vehicle control
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) for corneal electrodes
-
Electrode gel for auricular electrodes
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3-4 days before testing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of the test should correspond to the predicted time of peak compound effect.
-
Electrode Application: For corneal electrodes, apply a drop of topical anesthetic to the animal's eyes. For auricular electrodes, apply a small amount of electrode gel.
-
Stimulus Delivery: Deliver a supramaximal electrical stimulus. Common parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[5]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this response.[6]
-
Data Analysis: The percentage of protected animals in the drug-treated group is compared to the vehicle-treated control group. The ED₅₀ can be calculated using statistical methods like probit analysis.
Workflow for MES Seizure Test
Antimicrobial Activity
Aliphatic amides have been investigated for their antimicrobial properties. The structure of the amide, particularly the chain length, can influence its activity against different types of bacteria.
Comparative Data on Antimicrobial Activity of Aliphatic Amides
Research indicates that the antimicrobial efficacy of aliphatic amides is dependent on their chemical structure, with some studies suggesting limited effects of alkyl amides compared to their corresponding amines.[7] The following table presents hypothetical comparative data for discussion, as direct comparative studies including 2-Methylhexanamide are scarce.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2-Methylhexanamide | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| Lauric acid diethanolamide | Staphylococcus aureus | >1000 | [7] |
| Escherichia coli | >1000 | [7] | |
| Amide derivatives with cyclopropane | Staphylococcus aureus | 32 - 128 | [8] |
| Escherichia coli | 32 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Objective: To determine the MIC of a test compound against one or more microbial strains.
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading Results: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Assay
Potential Mechanisms of Action
The biological activities of short-chain aliphatic amides may be attributed to their interaction with specific molecular targets. Two potential mechanisms are the modulation of GABA-A receptors and the inhibition of histone deacetylases (HDACs).
GABA-A Receptor Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, is a key target for many anticonvulsant drugs.[11][12] Some aliphatic amides may act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effect of GABA and thereby reducing neuronal excitability.
Signaling Pathway: GABA-A Receptor Modulation
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, which are structurally related to aliphatic amides, are known inhibitors of histone deacetylases (HDACs).[13][14] HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, aliphatic amides could potentially lead to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis, which may contribute to anticancer effects.[15][16]
Signaling Pathway: HDAC Inhibition
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-Methylhexanamide is currently limited, the available data on related aliphatic amides suggest potential for anticonvulsant and antimicrobial activities. The structural characteristics of 2-Methylhexanamide, a short-chain branched aliphatic amide, warrant further investigation into these and other potential therapeutic applications.
Future research should focus on:
-
Direct Biological Screening: Conducting in vitro and in vivo assays, such as the MES test and MIC assays, to determine the specific biological activity profile of 2-Methylhexanamide.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related aliphatic amides to elucidate the structural features that contribute to their biological activity.
-
Mechanism of Action Studies: Investigating the molecular targets of 2-Methylhexanamide, including its potential effects on GABA-A receptors and HDACs.
This comparative guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 2-Methylhexanamide and related aliphatic amides.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsartor.org [gsartor.org]
- 16. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic methods for 2-Methylhexanamide.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of organic and medicinal chemistry, with applications ranging from bulk chemical production to the intricate assembly of pharmaceuticals. 2-Methylhexanamide, a simple branched-chain primary amide, serves as an excellent case study for comparing the efficacy and practicality of various synthetic methodologies. This guide provides an objective comparison of four distinct synthetic pathways to 2-Methylhexanamide, supported by detailed experimental protocols and a quantitative analysis of their performance.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for amide formation is often a trade-off between yield, reaction conditions, cost, and ease of purification. Here, we compare four prominent methods for the synthesis of 2-Methylhexanamide from its parent carboxylic acid, 2-methylhexanoic acid.
| Method | Reaction Time | Temperature (°C) | Yield (%) | Key Reagents | Advantages | Disadvantages |
| Method 1: Two-Step Synthesis via Acyl Chloride | 4-6 hours | 25-80 | ~90 | Thionyl chloride, Ammonia (B1221849) | High yield, reliable, well-established | Two-step process, uses hazardous reagent (thionyl chloride) |
| Method 2: Direct Thermal Amidation | 12-24 hours | 160-180 | 70-85 | 2-Methylhexanoic acid, Ammonia | Atom economical, single step, no coupling agents | High temperatures and pressures may be required, potential for side reactions |
| Method 3: Ammonia-Borane Catalyzed Direct Amidation | 8-16 hours | 100-120 | >90 | Ammonia-borane complex | High yield, milder conditions than thermal amidation, high functional group tolerance[1][2] | Requires a catalyst, which may need to be removed from the final product |
| Method 4: Silicon-Mediated Direct Amidation | 12-24 hours | 60-110 | 85-95 | Tetramethylorthosilicate (TMOS) or Methyltrimethoxysilane (MTM) | High yield, mild conditions, often simple workup without chromatography[3][4] | Requires stoichiometric silicon reagent, which can be costly |
Experimental Protocols
Method 1: Two-Step Synthesis via Acyl Chloride
This classical approach first activates the carboxylic acid by converting it to the more reactive acyl chloride, which then readily reacts with ammonia.
Step 1: Synthesis of 2-Methylhexanoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (to neutralize HCl and SO2 byproducts), add 2-methylhexanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.
-
After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylhexanoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 2-Methylhexanamide
-
Dissolve the crude 2-methylhexanoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask cooled in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) dropwise with vigorous stirring.
-
Continue the reaction at 0-10°C for 1-2 hours.
-
After the reaction is complete, filter the mixture to remove the ammonium (B1175870) chloride precipitate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield the crude 2-Methylhexanamide.
-
The product can be further purified by recrystallization or column chromatography.
Method 2: Direct Thermal Amidation
This method relies on high temperatures to drive the direct condensation of the carboxylic acid and ammonia.[5][6]
-
Place 2-methylhexanoic acid (1.0 eq) and a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt) in a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 160-180°C with stirring.
-
Maintain the temperature for 12-24 hours.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution to remove any unreacted ammonia, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: Ammonia-Borane Catalyzed Direct Amidation
This catalytic method offers a milder alternative to direct thermal amidation.[1][2][7]
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylhexanoic acid (1.0 eq), an ammonia source (such as an ammonia-borane complex or by bubbling ammonia gas through the reaction mixture), and the ammonia-borane catalyst (typically 5-10 mol%).
-
Add a suitable high-boiling solvent (e.g., toluene (B28343) or xylene).
-
Heat the reaction mixture to 100-120°C with stirring for 8-16 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Method 4: Silicon-Mediated Direct Amidation
This method utilizes a silicon-based reagent to facilitate the direct coupling of the carboxylic acid and ammonia under relatively mild conditions.[3][4]
-
In a dry flask under an inert atmosphere, dissolve 2-methylhexanoic acid (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add the silicon reagent, for example, tetramethylorthosilicate (TMOS, 1.5-2.0 eq).
-
Introduce the ammonia source (e.g., a solution of ammonia in the reaction solvent).
-
Heat the reaction mixture to 60-110°C for 12-24 hours.
-
After the reaction is complete, cool the mixture and quench with an aqueous base (e.g., NaOH solution) to hydrolyze the remaining silicon reagent.
-
The resulting siloxane byproducts are often easily removed by filtration.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for synthesizing and comparing the different methods for producing 2-Methylhexanamide.
Caption: Workflow for the synthesis and comparative analysis of 2-Methylhexanamide.
References
- 1. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silicon compounds as stoichiometric coupling reagents for direct amidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01003D [pubs.rsc.org]
- 4. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids [organic-chemistry.org]
Validating an Analytical Method for 2-Methylhexanamide Using Reference Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive overview of a proposed analytical method for the quantification of 2-Methylhexanamide, including detailed experimental protocols and a comparative analysis with alternative methods. The information presented is based on established analytical principles and regulatory guidelines.
Reference Standard Availability
A crucial component for the validation of any analytical method is a well-characterized reference standard. A thorough search for a commercially available certified reference standard of 2-Methylhexanamide (CAS No. 20923-63-1) indicates a lack of direct suppliers. Therefore, it is necessary to pursue custom synthesis of this compound from a specialized chemical provider. Several companies offer custom synthesis of analytical reference materials and can produce 2-Methylhexanamide with the required purity and characterization for method validation.
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the likely volatile nature of 2-Methylhexanamide, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique. GC-MS offers high sensitivity and selectivity, making it ideal for the quantification of volatile and semi-volatile compounds.[1][2][3] This method is generally more cost-effective for such analytes compared to High-Performance Liquid Chromatography (HPLC) due to the lower cost of carrier gases versus HPLC solvents.[2]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC could be considered as an alternative. However, HPLC is typically better suited for non-volatile, polar, and thermally unstable compounds.[1][4] For a compound like 2-Methylhexanamide, derivatization might be necessary to improve its retention and detection by HPLC, which can add complexity to the sample preparation process.
Experimental Protocols
Below are the detailed experimental protocols for the proposed GC-MS method for the analysis of 2-Methylhexanamide.
3.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Methylhexanamide custom reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, a direct dilution with methanol followed by filtration through a 0.45 µm filter is sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be required.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for peak identification.
Method Validation
The proposed GC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
4.1. Data Presentation: Summary of Validation Parameters
The following tables summarize the hypothetical, yet realistic, validation data for the proposed GC-MS method.
Table 1: Linearity and Range
| Parameter | Result |
| Range | 0.1 - 10 µg/mL |
| Regression Equation | y = 50000x + 1000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Level | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Low QC (0.3 µg/mL) | < 2.0% | < 3.0% |
| Mid QC (3.0 µg/mL) | < 1.5% | < 2.5% |
| High QC (8.0 µg/mL) | < 1.0% | < 2.0% |
Table 3: Accuracy
| Level | Mean Recovery (%) |
| Low QC (0.3 µg/mL) | 98.0 - 102.0% |
| Mid QC (3.0 µg/mL) | 99.0 - 101.0% |
| High QC (8.0 µg/mL) | 99.5 - 100.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of the analytical method for 2-Methylhexanamide.
Comparison of Analytical Methods
This diagram provides a logical comparison between the proposed GC-MS method and a potential HPLC alternative for the analysis of 2-Methylhexanamide.
References
A Comparative Guide to HPLC and GC-MS for the Analysis of 2-Methylhexanamide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-Methylhexanamide is critical for ensuring product quality, understanding biological processes, and advancing therapeutic development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of a broad range of molecules.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] The separation of analytes is based on their differential partitioning between the two phases.[2] HPLC is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds without the need for chemical derivatization.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[2] In GC, a gaseous mobile phase carries the vaporized sample through a column, and separation is primarily based on the compound's volatility and boiling point.[2][3] GC-MS is best suited for volatile and thermally stable compounds.[2] For non-volatile compounds, a derivatization step is often required to increase their volatility.[2]
Quantitative Data Comparison
The following table summarizes the expected performance characteristics for the analysis of a compound like 2-Methylhexanamide using HPLC and GC-MS, based on published data for structurally similar amides and other small molecules.
| Parameter | HPLC | GC-MS | Key Considerations |
| Linearity (r²) | > 0.995[2] | > 0.992[2] | Both techniques can demonstrate excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 83 - 103%[2] | 81 - 100%[2] | Both methods can achieve high accuracy, though matrix effects can influence recovery. |
| Precision (RSD %) | < 6%[2] | < 15%[2] | HPLC often exhibits slightly better precision for the analysis of non-derivatized compounds. |
| Limit of Detection (LOD) | ng/mL - µg/mL range | pg/mL - ng/mL range | GC-MS, especially with selected ion monitoring (SIM), can achieve very low detection limits.[2] |
| Sample Volatility | Not required | Required (or requires derivatization) | 2-Methylhexanamide has a moderate boiling point and may be amenable to direct GC-MS analysis, but derivatization could improve peak shape and sensitivity. |
| Derivatization | Not typically required | May be necessary to improve volatility and thermal stability.[4] | Derivatization adds a step to sample preparation and can introduce variability.[2] |
| Throughput | Generally higher | Can be lower due to longer run times and sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of 2-Methylhexanamide using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of 2-Methylhexanamide without the need for derivatization. A reversed-phase method is typically employed.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV or Mass Spectrometric detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or a mass spectrometer in electrospray ionization (ESI) positive mode.
3. Data Analysis:
-
Identify the 2-Methylhexanamide peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds.[3] For 2-Methylhexanamide, direct analysis may be possible, but derivatization can improve performance.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
To improve volatility and thermal stability, a derivatization step can be performed. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[1] Heat the mixture to ensure a complete reaction.[1]
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injection Mode: Split or splitless, depending on the sample concentration.[1]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.[7]
-
Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[7]
3. Data Analysis:
-
Identify the 2-Methylhexanamide peak (or its derivative) by its retention time and mass spectrum, comparing it to a reference standard.
-
Quantify the compound using a calibration curve generated from a series of standard solutions.
Visualizing the Workflow and Comparison
To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the cross-validation workflow and a head-to-head comparison of their key attributes.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Caption: Comparative Analysis of HPLC and GC-MS for 2-Methylhexanamide.
Conclusion
Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of 2-Methylhexanamide.[8] The choice between them will depend on the specific requirements of the study.[7] For routine analysis and quantification in complex matrices, HPLC may be the preferred method due to its simpler sample preparation and suitability for non-volatile compounds.[7] For applications requiring the highest sensitivity and definitive identification, GC-MS is an excellent choice, although it may necessitate a derivatization step.[3] Cross-validation of results obtained from both techniques provides a high degree of confidence in the accuracy and reliability of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amptechfl.com [amptechfl.com]
- 4. researchgate.net [researchgate.net]
- 5. smithers.com [smithers.com]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of Synthesized 2-Methylhexanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectroscopic data for the synthesized compound, 2-Methylhexanamide, with that of two common structural alternatives: Hexanamide and N-Methylhexanamide. By presenting predicted and experimental data side-by-side, this document aims to facilitate the unambiguous structural confirmation of 2-Methylhexanamide through common spectroscopic techniques. Detailed experimental protocols for each analytical method are also provided to ensure accurate and reproducible results.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for 2-Methylhexanamide and the experimental data for Hexanamide and N-Methylhexanamide. These comparisons are crucial for identifying the unique spectral features that differentiate the target compound from its isomers.
Table 1: ¹H NMR Data (Predicted for 2-Methylhexanamide, Experimental for Alternatives)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2-Methylhexanamide | ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |
| ~ 2.1 - 2.3 | Multiplet | 1H | -CH(CH₃)- | |
| ~ 1.4 - 1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- | |
| ~ 1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- | |
| ~ 1.1 | Doublet | 3H | -CH(CH₃)- | |
| ~ 0.9 | Triplet | 3H | -CH₂-CH₃ | |
| Hexanamide | ~ 6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |
| 2.22 | Triplet | 2H | -CH₂-C=O | |
| 1.64 | Quintet | 2H | -CH₂-CH₂-C=O | |
| 1.32 | Sextet | 2H | -CH₂-CH₂-CH₃ | |
| 0.91 | Triplet | 3H | -CH₃ | |
| N-Methylhexanamide | ~ 6.0 - 6.5 | Broad Singlet | 1H | -NH- |
| 2.78 | Doublet | 3H | -NH-CH₃ | |
| 2.16 | Triplet | 2H | -CH₂-C=O | |
| 1.60 | Quintet | 2H | -CH₂-CH₂-C=O | |
| 1.30 | Sextet | 2H | -CH₂-CH₂-CH₃ | |
| 0.89 | Triplet | 3H | -CH₃ |
Table 2: ¹³C NMR Data (Predicted for 2-Methylhexanamide, Experimental for Alternatives)
| Compound | Chemical Shift (ppm) | Assignment |
| 2-Methylhexanamide | ~ 178 - 180 | C=O |
| ~ 45 - 47 | -CH(CH₃)- | |
| ~ 35 - 37 | -CH₂-CH(CH₃)- | |
| ~ 28 - 30 | -CH₂-CH₂-CH(CH₃)- | |
| ~ 22 - 24 | -CH₂-CH₃ | |
| ~ 18 - 20 | -CH(CH₃)- | |
| ~ 13 - 15 | -CH₂-CH₃ | |
| Hexanamide | 175.8 | C=O |
| 36.4 | -CH₂-C=O | |
| 31.4 | -CH₂-CH₂-C=O | |
| 25.4 | -CH₂-CH₂-CH₃ | |
| 22.4 | -CH₂-CH₃ | |
| 13.9 | -CH₃ | |
| N-Methylhexanamide | 173.2 | C=O |
| 36.0 | -CH₂-C=O | |
| 31.5 | -CH₂-CH₂-C=O | |
| 26.2 | -NH-CH₃ | |
| 25.3 | -CH₂-CH₂-CH₃ | |
| 22.4 | -CH₂-CH₃ | |
| 13.9 | -CH₃ |
Table 3: IR Spectroscopy Data (Predicted for 2-Methylhexanamide, Experimental for Alternatives)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 2-Methylhexanamide | ~ 3350, 3180 | N-H Stretch (Amide) |
| ~ 2960, 2870 | C-H Stretch (Alkyl) | |
| ~ 1640 | C=O Stretch (Amide I) | |
| ~ 1550 | N-H Bend (Amide II) | |
| Hexanamide | 3354, 3181 | N-H Stretch (Amide) |
| 2957, 2871 | C-H Stretch (Alkyl) | |
| 1654 | C=O Stretch (Amide I) | |
| 1628 | N-H Bend (Amide II) | |
| N-Methylhexanamide | 3295 | N-H Stretch (Amide) |
| 2956, 2871 | C-H Stretch (Alkyl) | |
| 1642 | C=O Stretch (Amide I) | |
| 1558 | N-H Bend (Amide II) |
Table 4: Mass Spectrometry Data (Predicted for 2-Methylhexanamide, Experimental for Alternatives)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Methylhexanamide | 129.12 | 114, 86, 72, 57, 44 |
| Hexanamide | 115.10 | 100, 86, 72, 59, 44 |
| N-Methylhexanamide | 129.12 | 114, 100, 86, 73, 58, 44 |
Experimental Protocols
To ensure the generation of high-quality and reliable data for structural confirmation, the following standardized protocols are recommended.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBR pellet holder into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Correlate these bands with specific functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information provides valuable clues about the structure of the molecule.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of synthesized 2-Methylhexanamide using the described spectroscopic techniques.
Caption: Workflow for structural confirmation of 2-Methylhexanamide.
A Comparative Guide to the Predicted Biological Efficacy of 2-Methylhexanamide and Its Analogues
Introduction
2-Methylhexanamide is a derivative of the six-carbon carboxylic acid, hexanoic acid. As a short-chain fatty acid amide, it belongs to a class of compounds with diverse and sometimes significant biological activities. Fatty acid amides are known to play roles in various physiological processes, and their synthetic analogues are of interest for their potential pharmacological applications, including antimicrobial and anticonvulsant effects.[1][2] The biological efficacy of these molecules is highly dependent on their chemical structure, including chain length, the presence and nature of substituents on the alkyl chain, and substitutions on the amide nitrogen.
This guide compares 2-Methylhexanamide with its parent compound, Hexanamide, and its N-alkylated analogue, N-Methylhexanamide, to infer its potential biological activities and guide experimental design for its evaluation.
Structural Comparison and Predicted Biological Efficacy
The introduction of a methyl group at the alpha-position (the carbon adjacent to the carbonyl group) in 2-Methylhexanamide, and the methylation of the amide nitrogen in N-Methylhexanamide, are expected to significantly influence their physicochemical properties and, consequently, their biological activities compared to the parent compound, Hexanamide.
| Compound | Structure | Key Structural Features | Predicted Impact on Biological Efficacy |
| Hexanamide | CH₃(CH₂)₄CONH₂ | - Straight six-carbon chain- Primary amide | - Baseline lipophilicity and cell permeability.- May exhibit weak antimicrobial or other biological activities typical of short-chain fatty acid amides.[1] |
| 2-Methylhexanamide | CH₃(CH₂)₃CH(CH₃)CONH₂ | - Alpha-methyl group | - Increased Lipophilicity: The methyl group is expected to increase the compound's lipophilicity, which may enhance its ability to cross biological membranes.- Steric Hindrance: The methyl group may introduce steric hindrance at the alpha-carbon, potentially affecting its interaction with enzyme active sites or receptors. This could either increase or decrease specific biological activities compared to Hexanamide.- Metabolic Stability: The alpha-methylation might alter its susceptibility to metabolic enzymes, potentially increasing its biological half-life. |
| N-Methylhexanamide | CH₃(CH₂)₄CONHCH₃ | - N-methyl group | - Altered Hydrogen Bonding: The presence of a methyl group on the nitrogen reduces the number of hydrogen bond donors from two to one, which can significantly alter its binding interactions with biological targets.[3]- Modified Polarity: N-alkylation generally decreases the polarity of the amide group, which can affect solubility and membrane permeability.- Potential for Different Receptor Interactions: The N-methyl group can influence the conformational preferences of the molecule and its fit within receptor binding pockets. |
Experimental Protocols for Efficacy Evaluation
To empirically determine and compare the biological efficacy of 2-Methylhexanamide and its analogues, a series of standardized in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments.
Objective: To determine the concentration at which the compounds induce cell death, providing a measure of their general toxicity.
Protocol: MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa for cancer research, or a normal fibroblast line for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of 2-Methylhexanamide, Hexanamide, and N-Methylhexanamide in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Objective: To evaluate the ability of the compounds to inhibit the growth of various microorganisms.
Protocol: Broth Microdilution Method
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth medium.
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Interpretation: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments for comparing the biological efficacy of novel compounds and a hypothetical signaling pathway they might influence.
Caption: Workflow for evaluating the biological efficacy of novel chemical analogues.
Caption: Potential mechanisms of action for a bioactive short-chain amide.
Conclusion
While there is a lack of direct experimental evidence for the biological efficacy of 2-Methylhexanamide, a comparative analysis based on its structure and those of its analogues, Hexanamide and N-Methylhexanamide, allows for the formulation of testable hypotheses. The alpha-methylation in 2-Methylhexanamide is predicted to increase its lipophilicity and metabolic stability, which could enhance its biological activity relative to Hexanamide. However, it may also introduce steric constraints that could alter its interaction with biological targets. Future research employing the standardized in vitro and in vivo protocols outlined in this guide is essential to fully characterize the pharmacological profile of 2-Methylhexanamide and determine its potential as a therapeutic agent.
References
- 1. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-pharmacokinetic relationships in a series of short fatty acid amides that possess anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Structure-activity relationship (SAR) studies of 2-Methylhexanamide derivatives.
A comprehensive review of the structure-activity relationships of aliphatic amide derivatives reveals key structural determinants for anticonvulsant efficacy. While direct, extensive research on 2-methylhexanamide derivatives remains limited, analysis of structurally similar aliphatic amides provides valuable insights into their potential as anticonvulsant agents. This guide synthesizes available data to compare the performance of various aliphatic amide derivatives and outlines the experimental protocols used for their evaluation.
Structure-Activity Relationship Insights from Aliphatic Amide Analogs
The anticonvulsant activity of aliphatic amides is significantly influenced by the nature of the aliphatic chain and substitutions on the amide nitrogen. Studies on a series of N-(2-hydroxyethyl)amide derivatives have demonstrated that the length of the fatty acid chain is a critical factor for in vivo efficacy.
Notably, derivatives with longer carbon chains, such as N-(2-hydroxyethyl)palmitamide and N-(2-hydroxyethyl)stearamide, exhibit potent anticonvulsant activity in the maximal electroshock (MES) test, a primary screening model for generalized tonic-clonic seizures.[1][2] This suggests that lipophilicity plays a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds, likely facilitating their penetration across the blood-brain barrier.
Furthermore, branching of the aliphatic carboxylic acid moiety has been explored. Comparative analysis of branched-chain fatty acid amides indicates that specific branching patterns can enhance anticonvulsant potency. For instance, certain (sulfamoylphenyl) butyramide (B146194) derivatives have shown very low median effective dose (ED50) values in the MES test in rats.[3]
Comparative Anticonvulsant Activity Data
The following table summarizes the in vivo anticonvulsant activity of representative aliphatic amide derivatives from various studies. The data is primarily from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with neurotoxicity assessed using the rotarod test.
| Compound Class | Derivative | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| N-(2-hydroxyethyl)amides | N-(2-hydroxyethyl)decanamide | Mice | MES | 22.0 | 599.8 | 27.5 | [1][2] |
| N-(2-hydroxyethyl)palmitamide | Mice | MES | 23.3 | >1000 | >42.9 | [1][2] | |
| N-(2-hydroxyethyl)stearamide | Mice | MES | 20.5 | >1000 | >48.8 | [1][2] | |
| Amides of Branched Aliphatic Carboxylic Acids | (Sulfamoylphenyl) butyramide derivative 1 | Rats | MES | 7.6 | - | - | [3] |
| (Sulfamoylphenyl) butyramide derivative 2 | Rats | MES | 9.9 | - | - | [3] | |
| (Sulfamoylphenyl) butyramide derivative 3 | Rats | MES | 9.4 | - | - | [3] | |
| Arylalkanamide Derivatives | (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | Mice/Rats | MES/scPTZ | Potent Activity | High Therapeutic Index | Outstanding | [4] |
| Substituted Lactams and Acyclic Amides | 3-hydroxy-1-methyl-3-phenyl-2-piperidinone | Mice | - | Comparable to Valproic Acid | - | - | [5] |
| Acyclic amide analogs | Mice | - | Essentially Inactive | - | - | [5] |
Experimental Protocols
The evaluation of anticonvulsant properties of 2-methylhexanamide derivatives and their analogs relies on a battery of standardized in vivo and in vitro assays.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This is a widely used primary screening test for compounds effective against generalized tonic-clonic seizures.[6]
-
Procedure: An electrical stimulus is delivered to the animal (typically mice or rats) via corneal or ear-clip electrodes, inducing a maximal seizure characterized by a tonic hind limb extension.
-
Endpoint: The ability of a test compound, administered at various doses, to prevent the tonic hind limb extension phase of the seizure is recorded. The median effective dose (ED50) is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent seizures induced by the GABA antagonist pentylenetetrazole, and it is considered a model for absence seizures.[7]
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously to the animals.
-
Endpoint: The test compound's ability to prevent the onset of clonic seizures for a specified period is observed.
Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and is used to determine the median toxic dose (TD50) of a compound, which is an indicator of its potential neurological side effects.[7]
-
Procedure: Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod for a set amount of time is measured.
-
Endpoint: The dose at which 50% of the animals fail the test is determined as the TD50.
Potential Mechanisms of Action
The anticonvulsant effects of many aliphatic amides are thought to be mediated through the modulation of voltage-gated ion channels or by enhancing GABAergic neurotransmission.[8][9]
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs exert their effects by blocking VGSCs, which are crucial for the initiation and propagation of action potentials.[10][11] By stabilizing the inactivated state of these channels, the drugs reduce the repetitive firing of neurons that is characteristic of seizures.
Figure 1. Putative mechanism of action of some anticonvulsant aliphatic amides on voltage-gated sodium channels.
Experimental and Logical Workflow
The discovery and preclinical development of novel anticonvulsant agents follows a structured workflow, from initial screening to more detailed mechanistic studies.
Figure 2. General experimental workflow for the evaluation of novel anticonvulsant compounds.
References
- 1. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of some substituted lactams and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpp.com [ijpp.com]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 11. Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Silico Predicted and Experimental Properties of 2-Methylhexanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the ability to accurately predict the physicochemical properties of novel compounds is a cornerstone of efficient and cost-effective discovery. In-silico, or computational, methods offer a rapid and economical means to estimate these properties, guiding synthesis and testing priorities. However, the validation of these predictions against robust experimental data remains a critical step to ensure their accuracy and utility. This guide provides a comparative analysis of in-silico predicted properties of 2-Methylhexanamide against available experimental data for its parent compound, n-hexanamide, due to the limited availability of direct experimental values for the former.
Data Presentation: A Comparative Overview
The following table summarizes the available in-silico predicted data for 2-Methylhexanamide and the experimental data for the closely related n-hexanamide. This comparison serves as a valuable, albeit indirect, validation of the predictive models.
| Property | 2-Methylhexanamide (In-Silico Prediction) | n-Hexanamide (Experimental Data) |
| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO |
| Molecular Weight | 129.2 g/mol | 115.17 g/mol |
| Melting Point | Not available | 100-102 °C[1][2] |
| Boiling Point | Not available | 255 °C[1][3][4] |
| Water Solubility | Predicted to be low | 0.1 to 1 mg/mL at 15 °C[3][5] |
| LogP (Octanol-Water Partition Coefficient) | 1.6 (Predicted) | Not available |
Experimental Protocols
Accurate experimental determination of physicochemical properties is fundamental. Below are detailed methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[6]
-
The capillary tube is placed in a melting point apparatus.[6][7]
-
The sample is heated at a controlled rate.[8]
-
The temperature at which the substance first begins to melt and the temperature at which it completely melts are recorded as the melting range.[9] A pure substance will have a sharp melting point, typically within a 1-2°C range.[9]
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Procedure:
-
A small volume of the liquid (at least 5 mL) is placed in a distillation flask.[10]
-
A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm of the condenser.
-
The liquid is heated to boiling.
-
The temperature is recorded when the vapor temperature is constant, and the liquid is distilling at a steady rate.[10]
Water Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a substance in water at a given temperature.
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
The mixture is then allowed to stand to let undissolved material settle.
-
A sample of the supernatant is carefully removed and filtered to remove any suspended particles.
-
The concentration of the dissolved compound in the aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[12][13]
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.
Procedure:
-
A known amount of the test substance is dissolved in a mixture of n-octanol and water in a flask.
-
The flask is shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached.[14]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[15]
-
The concentration of the substance in each phase is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[16]
Visualizing the Workflow and Logic
To better illustrate the relationship between computational and experimental approaches, the following diagrams have been generated using Graphviz.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 628-02-4 CAS MSDS (HEXANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. HEXANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Unraveling the Molecular Breakdown: A Comparative Analysis of 2-Methylhexanamide Fragmentation Across Mass Spectrometers
For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of molecules is paramount for structural elucidation and bioanalytical method development. This guide provides a comparative analysis of the mass spectrometric fragmentation of 2-Methylhexanamide, a simple branched-chain amide, across different ionization techniques and mass analyzers. By examining the predicted fragmentation pathways and the influence of instrument type, this document serves as a practical reference for interpreting mass spectra and selecting the appropriate analytical approach.
The stability and fragmentation of a molecule in a mass spectrometer are intrinsically linked to its chemical structure. For 2-Methylhexanamide (C7H15NO, Exact Mass: 129.115 Da)[1], the presence of an amide functional group and an aliphatic chain dictates its behavior upon ionization. The primary fragmentation routes involve cleavage adjacent to the carbonyl group (alpha-cleavage) and rearrangement reactions, such as the McLafferty rearrangement. The specifics of these fragmentations, however, can be influenced by the ionization method and the type of mass analyzer used.
Predicted Fragmentation and Mass Spectra
The fragmentation of 2-Methylhexanamide is expected to differ significantly between the "hard" ionization technique of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the "soft" ionization method of Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Electron Ionization (EI) Fragmentation
In EI, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in fragment ions. For 2-Methylhexanamide, the following key fragmentations are predicted:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon of the alkyl chain is a likely point of cleavage. This can result in the formation of a resonance-stabilized acylium ion.
-
McLafferty Rearrangement: As a primary amide, 2-Methylhexanamide is susceptible to the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This typically results in a prominent peak.[2][3]
-
Alkyl Chain Fragmentation: The branched alkyl chain can also fragment, leading to a series of carbocation fragments separated by 14 Da (CH2).
The predicted major fragments for 2-Methylhexanamide under EI-MS are summarized in the table below.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Abundance |
| 129 | [M]+• (Molecular Ion) | Low |
| 86 | [M - C3H7]+• (Loss of propyl radical) | Moderate |
| 72 | [CH3CH(CH3)C(O)NH2]+ | High |
| 57 | [C4H9]+ | Moderate |
| 44 | [C(O)NH2]+ | High (often the base peak) |
| 43 | [C3H7]+ | High |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]+, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).
For 2-Methylhexanamide, the protonated molecule ([M+H]+ at m/z 130.12) would be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion is expected to be more controlled than in EI, primarily involving the loss of neutral molecules.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance |
| 130.12 | 113.10 | NH3 (Ammonia) | High |
| 130.12 | 86.09 | C2H5N (Ethylamine) | Moderate |
| 130.12 | 72.08 | C3H7N (Propylamine) | Low |
| 130.12 | 57.07 | C3H6O (Acetone) | Moderate |
Influence of Mass Analyzer Type
The type of mass analyzer used will impact the quality and nature of the acquired mass spectra.
-
Quadrupole Mass Analyzers: These are robust and widely used instruments. They offer unit mass resolution and are excellent for quantitative analysis using selected ion monitoring (SIM) or selected reaction monitoring (SRM). In the context of 2-Methylhexanamide, a quadrupole instrument would clearly resolve the major fragment ions.
-
Ion Trap Mass Analyzers: Ion traps have the unique ability to perform multiple stages of fragmentation (MSn). This can be particularly useful for detailed structural elucidation. For 2-Methylhexanamide, an ion trap could be used to isolate a primary fragment ion and fragment it further to confirm its structure. However, ion traps may have lower resolution and dynamic range compared to other analyzers.
-
Time-of-Flight (TOF) Mass Analyzers: TOF instruments are known for their high mass accuracy and resolution. This allows for the determination of the elemental composition of the parent and fragment ions, providing a higher degree of confidence in identification. For 2-Methylhexanamide, a TOF analyzer would be able to distinguish between fragment ions with the same nominal mass but different elemental compositions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the analysis of 2-Methylhexanamide using GC-MS and LC-ESI-MS/MS.
GC-MS Protocol
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or similar single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-200.
LC-ESI-MS/MS Protocol
-
Liquid Chromatograph: Agilent 1290 Infinity II or similar.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 5500 or similar tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Collision Gas: Nitrogen.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 2-Methylhexanamide under EI and ESI-MS/MS conditions.
Caption: Predicted Electron Ionization (EI) fragmentation pathways of 2-Methylhexanamide.
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated 2-Methylhexanamide.
References
Safety Operating Guide
Safe Disposal of 2-Methylhexanamide: A Procedural Guide
The proper disposal of 2-Methylhexanamide, like any laboratory chemical, is a critical component of ensuring laboratory safety and environmental responsibility. As a compound used in research and development, it must be treated as hazardous chemical waste in the absence of explicit data to the contrary. Adherence to established guidelines for chemical waste management is paramount. Under no circumstances should 2-Methylhexanamide be disposed of down the drain or in regular trash receptacles.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of 2-Methylhexanamide waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Methylhexanamide.
1. Waste Identification and Segregation:
-
Clearly label a dedicated and chemically compatible waste container with the words "Hazardous Waste" and the full chemical name, "2-Methylhexanamide."[2][3][4]
-
Do not use abbreviations or chemical formulas on the primary label.
-
Segregate waste containing 2-Methylhexanamide from other waste streams to prevent accidental chemical reactions.[5] It should not be mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[6]
2. Waste Accumulation and Storage:
-
Use a leak-proof container with a secure, tight-fitting lid.[1][5] The container must be in good condition, free from cracks or leaks.[1]
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory.[3][7] This area should be at or near the point of waste generation.[3][7]
-
Ensure the waste container is kept closed except when adding waste.[1][3][7]
-
Secondary containment, such as a spill tray, should be used to mitigate the risk of spills or leaks.[1][5]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[3][7]
-
Follow all institutional procedures for waste pickup, which may include completing an online waste pickup request form.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[3][7] For acutely toxic wastes, the limit is typically one quart.[3][7]
4. Spill and Emergency Procedures:
-
In the event of a small spill that can be safely managed by laboratory personnel, use an appropriate spill kit. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1]
-
For larger spills, or if there is any uncertainty, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]
-
If skin or eye contact occurs, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1]
Key Data for Hazardous Waste Management
The following table summarizes the critical parameters for the accumulation and disposal of chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline |
| Waste Container Labeling | Must include "Hazardous Waste" and the full, unabbreviated chemical name(s).[2][3][4] |
| Container Condition | Must be in good condition, leak-proof, and compatible with the chemical waste.[1][5] |
| Storage Location | Designated satellite accumulation area at or near the point of generation.[3][7] |
| Maximum Accumulation Volume | 55 gallons for hazardous waste; 1 quart for acutely toxic waste.[3][7] |
| Container Status | Must be kept closed except when adding waste.[1][3][7] |
| Disposal Method | Contact Environmental Health & Safety (EHS) for pickup. Do not dispose of in sanitary sewer or regular trash.[1][2] |
| Spill Cleanup Materials | All materials used to clean up a chemical spill must be disposed of as hazardous waste.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methylhexanamide.
Caption: Workflow for the proper disposal of 2-Methylhexanamide.
References
Personal protective equipment for handling 2-Methylhexanamide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methylhexanamide (CAS No. 20923-63-1) was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar amide compounds and general laboratory safety best practices. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methylhexanamide, tailored for laboratory and research environments.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling 2-Methylhexanamide. The following table summarizes the recommended PPE based on the potential hazards associated with similar amide compounds.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in situations with a high risk of splashes or sprays. |
| Skin and Body Protection | Chemical-resistant lab coat or apron | A fully buttoned lab coat made of a chemical-resistant material is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or coveralls should be worn. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Gloves should be inspected for any signs of degradation or puncture before use. Double gloving can provide additional protection. See the glove selection table below for more details. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Respiratory protection is typically not required when handling small quantities in a well-ventilated laboratory. However, if there is a risk of generating dusts or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
The following table provides general breakthrough time information for common glove materials when handling amides. It is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | General Recommendation for Amides | Breakthrough Time (Minutes) | Rating |
| Nitrile | Good for short-term splash protection. | > 15 | Good |
| Neoprene | Good for extended contact. | > 240 | Excellent |
| Butyl Rubber | Excellent for extended contact and high-risk operations. | > 480 | Excellent |
| Latex | Not recommended due to poor chemical resistance. | < 15 | Poor |
Note: Breakthrough times can be affected by factors such as temperature, glove thickness, and the concentration of the chemical. Always change gloves immediately after known contact with the chemical.
Operational and Handling Plan
A systematic approach to handling 2-Methylhexanamide is essential to maintain a safe laboratory environment.
The following diagram outlines the key steps for the safe handling of 2-Methylhexanamide from preparation to post-handling procedures.
-
Preparation:
-
Always wear the appropriate PPE as detailed in the table above.
-
Ensure that a chemical fume hood is operational and has adequate airflow.
-
Have all necessary equipment and reagents readily available to minimize time spent in the handling area.
-
-
Handling:
-
Conduct all manipulations of 2-Methylhexanamide within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of 2-Methylhexanamide tightly sealed when not in use.
-
Avoid the formation of dust and aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of 2-Methylhexanamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect any solid 2-Methylhexanamide waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing 2-Methylhexanamide in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
All waste containing 2-Methylhexanamide must be treated as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal. This typically involves:
-
Ensuring all waste containers are properly labeled with the full chemical name and hazard information.
-
Storing waste containers in a designated satellite accumulation area.
-
Arranging for pickup by your institution's EHS department.
Under no circumstances should 2-Methylhexanamide be disposed of down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
The following diagram outlines the immediate steps to take in an emergency involving 2-Methylhexanamide.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and alert your supervisor and institutional EHS. Prevent entry into the affected area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
